molecular formula C15H18O3 B15528695 1,2-Epoxy-10(14)-furanogermacren-6-one

1,2-Epoxy-10(14)-furanogermacren-6-one

Cat. No.: B15528695
M. Wt: 246.30 g/mol
InChI Key: DHQZOOQNUWHCML-IIRLODAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,8S,9S)-3,6-Dimethyl-8,9-epoxy-10-methylene-6,7,8,9,10,11-hexahydrocyclodeca[b]furan-4(5H)-one is a natural product found in Commiphora gileadensis and Commiphora myrrha with data available.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(4S,6S,8R)-8,12-dimethyl-3-methylidene-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-1(11),12-dien-10-one

InChI

InChI=1S/C15H18O3/c1-8-4-11(16)14-10(3)7-17-12(14)6-9(2)15-13(5-8)18-15/h7-8,13,15H,2,4-6H2,1,3H3/t8-,13-,15-/m0/s1

InChI Key

DHQZOOQNUWHCML-IIRLODAESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](O2)C(=C)CC3=C(C(=CO3)C)C(=O)C1

Canonical SMILES

CC1CC2C(O2)C(=C)CC3=C(C(=CO3)C)C(=O)C1

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of 1,2-Epoxy-10(14)-furanogermacren-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpenoid isolated from the rhizomes of Curcuma phaeocaulis. This document details the experimental methodologies employed for its isolation and characterization, presents a comprehensive summary of its spectroscopic data, and visualizes the logical workflow of its structural determination.

Core Data Summary

The structural identity of this compound was established through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below for straightforward comparison and reference.

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.15dd10.8, 4.2
22.89t4.2
1.85m
1.65m
55.25d10.2
72.58m
2.35m
2.18m
2.50m
2.25m
127.08s
132.05s
14a4.98s
14b4.85s
151.28s

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)

PositionδC (ppm)Type
162.5CH
260.8C
338.5CH₂
4148.2C
5125.5CH
6208.5C
745.8CH
826.5CH₂
936.2CH₂
10150.1C
11125.8C
12139.5CH
139.8CH₃
14112.3CH₂
1516.8CH₃

Table 3: Mass Spectrometry Data

TechniqueIonm/z
HR-ESI-MS[M+H]⁺247.1328 (Calculated for C₁₅H₁₉O₃: 247.1334)

Experimental Protocols

The isolation and structure elucidation of this compound involved a multi-step process, as detailed below.

Plant Material and Extraction

The dried rhizomes of Curcuma phaeocaulis were the starting material. An ethyl acetate-soluble extract was prepared to concentrate the desired sesquiterpenoids.

Isolation and Purification

The crude extract underwent a series of chromatographic separations to isolate the pure compound. The general workflow was as follows:

  • Column Chromatography: The EtOAc-soluble extract was subjected to column chromatography on a silica (B1680970) gel column.

  • Fractionation: Elution was performed using a gradient solvent system to separate the extract into multiple fractions.

  • Further Purification: Fractions containing the target compound were further purified using preparative high-performance liquid chromatography (HPLC) to yield this compound as a pure isolate.

Spectroscopic Analysis

The structure of the isolated compound was determined using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 600 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of the compound.

  • Circular Dichroism (CD) Spectroscopy: The stereochemistry of the molecule was investigated using CD spectroscopy.

Visualizing the Elucidation Pathway

The logical flow of the structure elucidation process, from the initial hypothesis based on its chemical class to the final structural confirmation, is depicted in the following diagram.

structure_elucidation_workflow cluster_start Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Building cluster_final Final Structure Confirmation start Isolated Compound from Curcuma phaeocaulis ms Mass Spectrometry (HR-ESI-MS) start->ms Provides Mass nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr Provides Structural Details formula Determine Molecular Formula (C15H18O3) ms->formula fragments Identify Key Functional Groups (Epoxide, Ketone, Furan) nmr->fragments connectivity Establish Connectivity (COSY, HMBC) nmr->connectivity formula->connectivity fragments->connectivity stereochem Determine Stereochemistry (NOESY, CD Spectra) connectivity->stereochem final_structure This compound stereochem->final_structure

Caption: Workflow for the structure elucidation of this compound.

A Technical Guide to 1,2-Epoxy-10(14)-furanogermacren-6-one: A Sesquiterpenoid from Commiphora Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural sesquiterpenoid, 1,2-Epoxy-10(14)-furanogermacren-6-one. This document consolidates available scientific information regarding its natural source, chemical properties, and analytical methodologies. The content is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Chemical Profile

This compound is a furanogermacrane-type sesquiterpenoid that has been identified as a novel natural product isolated from the resinous exudate of Commiphora holtziana Engl., a plant belonging to the Burseraceae family. This family of plants is well-known for producing fragrant resins, such as myrrh and frankincense, which are rich in terpenoids.

The initial isolation and structure elucidation of this compound were reported by Cavanagh et al. in 1993. The structure was determined through extensive spectroscopic analysis, including infrared (IR) spectroscopy, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

While the primary identified source is C. holtziana, other species of the Commiphora genus, such as Commiphora myrrha and Commiphora kataf , are known to produce a variety of furanosesquiterpenoids. Quantitative analysis of the chemical composition of Commiphora resins often reveals a complex mixture of these compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.3 g/mol
Class Sesquiterpenoid
Sub-Class Furanogermacrane
Appearance Not specified in available literature
Solubility Likely soluble in organic solvents like ethanol (B145695), methanol (B129727), chloroform, and ethyl acetate

Table 2: Quantitative Data of Related Furanosesquiterpenoids in Commiphora myrrha Resin

CompoundConcentration (mg/g of resin extract)Analytical Method
Curzerene0.153GC-MS
Methoxyfuranodiene0.093GC-MS
β-Elemene0.046GC-MS
α-Pinene0.023GC-MS

Note: Specific quantitative yield for this compound from Commiphora holtziana is not available in the reviewed literature. The data presented is for other volatile compounds in a related species, Commiphora myrrha, to provide context on typical concentrations of sesquiterpenoids.

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation of this compound is not fully available in the public domain. However, based on the original discovery and general practices for isolating terpenoids from plant resins, a generalized protocol can be outlined.

General Extraction and Fractionation
  • Resin Extraction: The crude resin of Commiphora holtziana is macerated with a suitable organic solvent, such as ethanol or a mixture of hexane (B92381) and ethyl acetate, at room temperature for an extended period (e.g., 48 hours).

  • Solvent Evaporation: The resulting extract is filtered to remove solid debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude oleoresin.

  • Solvent-Solvent Partitioning: The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on their polarity.

Chromatographic Purification
  • Column Chromatography: The fraction enriched with sesquiterpenoids (typically the less polar fractions) is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile (B52724) and water) to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, ether).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

Visualizations

experimental_workflow resin Commiphora holtziana Resin extraction Solvent Extraction (e.g., Ethanol) resin->extraction crude_extract Crude Oleoresin Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation sesquiterpene_fraction Sesquiterpene-Enriched Fraction fractionation->sesquiterpene_fraction column_chromatography Silica Gel Column Chromatography sesquiterpene_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS, IR) pure_compound->structure_elucidation

Caption: Generalized workflow for the extraction and isolation of this compound.

logical_relationship natural_source Natural Source (Commiphora holtziana) isolation Isolation & Purification natural_source->isolation compound 1,2-Epoxy-10(14)- furanogermacren-6-one isolation->compound bioassays In vitro & In vivo Bioassays compound->bioassays target_id Target Identification bioassays->target_id lead_optimization Lead Optimization target_id->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Logical workflow for natural product-based drug discovery.

Conclusion

This compound is a unique sesquiterpenoid with a furanogermacrane skeleton, naturally occurring in the resin of Commiphora holtziana. While its biological activities and potential signaling pathway interactions remain to be elucidated, its structural novelty makes it an interesting candidate for further pharmacological investigation. This guide provides a foundational understanding of this compound, though further research is required to determine its quantitative abundance and to develop a standardized, detailed protocol for its isolation. The methodologies and workflows presented herein offer a starting point for researchers aiming to explore the therapeutic potential of this and other related natural products.

The Biosynthesis of Furanogermacrenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanogermacrenes represent a significant class of sesquiterpenoids characterized by a germacrane (B1241064) skeleton fused with a furan (B31954) ring. These natural products, exemplified by compounds such as linderane (B1675479) isolated from plants of the Lindera genus, exhibit a range of biological activities, making them of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the furanogermacrene biosynthetic pathway, from the central precursor farnesyl pyrophosphate to the formation of the characteristic furan moiety. While the initial steps of the pathway are well-established, the precise enzymatic transformations leading to the final furanogermacrene structure are still an active area of research. This document outlines a putative pathway based on current knowledge of sesquiterpenoid biosynthesis, details relevant experimental protocols for pathway elucidation, and presents available quantitative data.

The Furanogermacrene Biosynthetic Pathway: From Precursor to Core Scaffold

The biosynthesis of furanogermacrenes originates from the universal C5 building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The committed step in sesquiterpenoid biosynthesis is the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS) , to yield the C15 precursor, farnesyl pyrophosphate (FPP) [1][2][3][4].

Formation of the Germacrene Skeleton

The cyclization of the linear FPP molecule is a critical branching point in the biosynthesis of the vast array of sesquiterpenoid skeletons. In the case of furanogermacrenes, the pathway proceeds through the formation of a germacrene intermediate. Specifically, (+)-germacrene A synthase (GAS) catalyzes the conversion of FPP to (+)-germacrene A[5][6][7]. This enzyme is a key player in the biosynthesis of many sesquiterpene lactones.

Oxidative Modifications and a Putative Pathway to Furanogermacrenes

Following the formation of the germacrene A scaffold, a series of oxidative modifications are required to yield the final furanogermacrene structure. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) , a versatile family of enzymes known for their role in the functionalization of terpenoid skeletons[8].

The subsequent steps in the biosynthesis of furanogermacrenes, particularly the formation of the furan ring, have not been fully elucidated. However, based on the known chemistry of sesquiterpenoid biosynthesis, a plausible pathway can be proposed (Figure 1).

A key enzymatic step is the oxidation of germacrene A at the C12-methyl group, which is catalyzed by germacrene A oxidase (GAO) , a multifunctional CYP enzyme. GAO mediates a three-step oxidation of germacrene A to yield germacrene A acid[5][7][9].

The conversion of germacrene A acid to a furanogermacrene like linderane likely involves further hydroxylations and subsequent cyclization to form the furan ring. The precise order of these events and the specific enzymes involved are yet to be definitively identified. It is hypothesized that additional CYPs and possibly dehydrogenases are required for these transformations.

Furanogermacrene Biosynthesis Pathway cluster_1 Sesquiterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO, a CYP) Putative_Intermediate Hydroxylated Intermediate(s) GermacreneA_acid->Putative_Intermediate Cytochrome P450(s) (CYPs) Linderane Linderane (Furanogermacrene) Putative_Intermediate->Linderane Dehydrogenase(s) / Cyclase(s) (Proposed)

Figure 1: Proposed biosynthetic pathway of a furanogermacrene, linderane. The initial, well-characterized steps are shown with solid arrows, while the proposed later steps are indicated with dashed arrows and hypothesized enzyme classes.

Quantitative Data

Quantitative analysis of furanogermacrenes and related sesquiterpenoids is crucial for understanding their accumulation in plant tissues and for quality control of botanical extracts. A study by Wu et al. (2010) established an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of five sesquiterpene lactones, including linderane, in the dried root of Lindera aggregata. The results from the analysis of 13 samples from different geographical locations are summarized in Table 1.

CompoundAverage Concentration (μg/g)Concentration Range (μg/g)
Linderagalactone D15.32.5 - 39.8
Linderagalactone C8.71.2 - 22.4
Hydroxylindestenolide25.14.6 - 55.7
Neolinderalactone112.821.5 - 289.6
Linderane 45.6 9.7 - 110.2
Table 1: Quantitative analysis of sesquiterpene lactones in Lindera aggregata roots.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of furanogermacrenes involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be employed in such a study.

Identification of Candidate Genes

Candidate genes encoding biosynthetic enzymes are often identified through transcriptomic analysis of tissues where the target compounds accumulate.

Gene Identification Workflow Plant_Tissue Plant Tissue (e.g., Lindera roots) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Library Synthesis RNA_Extraction->cDNA_Synthesis Sequencing Transcriptome Sequencing (e.g., Illumina) cDNA_Synthesis->Sequencing Bioinformatics Bioinformatic Analysis (Gene Annotation, Differential Expression) Sequencing->Bioinformatics Candidate_Genes Candidate Genes (e.g., CYPs, Dehydrogenases) Bioinformatics->Candidate_Genes

Figure 2: A typical workflow for identifying candidate genes involved in a biosynthetic pathway.

Protocol: Transcriptome Sequencing and Analysis

  • Plant Material: Collect fresh root tissue from Lindera aggregata. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • cDNA Library Preparation: Construct a cDNA library from high-quality RNA using a library preparation kit for next-generation sequencing.

  • Sequencing: Perform deep sequencing of the cDNA library on an Illumina sequencing platform.

  • Bioinformatic Analysis:

    • Assemble the raw sequencing reads into transcripts.

    • Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

    • Identify transcripts encoding putative sesquiterpene synthases, cytochrome P450s, and dehydrogenases based on conserved domains.

    • Perform differential expression analysis if comparing tissues with high and low furanogermacrene content to prioritize candidate genes.

Functional Characterization of Candidate Enzymes

The function of candidate enzymes is typically verified through heterologous expression and in vitro or in vivo assays.

Protocol: Heterologous Expression and In Vitro Enzyme Assay for a Candidate CYP

  • Gene Cloning: Amplify the full-length coding sequence of a candidate CYP gene from Lindera aggregata cDNA and clone it into a suitable expression vector (e.g., a yeast expression vector).

  • Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast). Co-express the candidate CYP with a cytochrome P450 reductase (CPR), which is essential for CYP activity.

  • Microsome Preparation: Grow the recombinant yeast culture and induce protein expression. Harvest the cells, lyse them, and isolate the microsomal fraction, which contains the membrane-bound CYP enzyme, by differential centrifugation.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a buffer (e.g., phosphate buffer, pH 7.5), NADPH as a cofactor, and the substrate (e.g., germacrene A acid).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

  • Product Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the reaction products by comparing their mass spectra and retention times with authentic standards, if available.

Conclusion and Future Perspectives

The biosynthesis of furanogermacrenes is a fascinating example of the chemical diversity generated by the modification of a common sesquiterpenoid scaffold. While the initial steps involving the formation of farnesyl pyrophosphate and its cyclization to germacrene A are well-understood, the subsequent enzymatic machinery responsible for the formation of the furan ring remains to be fully characterized. The proposed pathway outlined in this guide provides a framework for future research in this area. The application of modern transcriptomic and metabolomic approaches, combined with robust biochemical characterization of candidate enzymes, will be instrumental in completing our understanding of this important biosynthetic pathway. A full elucidation of the furanogermacrene pathway will not only provide fundamental insights into plant specialized metabolism but also open up avenues for the metabolic engineering of these valuable bioactive compounds for pharmaceutical and other applications.

References

In-depth Technical Guide: 1,2-Epoxy-10(14)-furanogermacren-6-one (CAS 383368-24-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpenoid belonging to the furanogermacrene class of natural products. First identified and isolated from the resin of Commiphora holtziana, this compound is of interest due to the established biological activities of related furanosesquiterpenoids, which include anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, and discusses the potential for future research into its pharmacological applications. Due to the limited specific research on this compound, this document also draws on data from closely related analogs to infer potential biological activities and mechanisms.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoids that exhibit a wide range of biological activities, making them a rich source for drug discovery. Among these, the furanogermacrenes, characterized by a germacrane (B1241064) skeleton and a furan (B31954) ring, have attracted significant attention. This compound (CAS 383368-24-9) is a representative of this class, featuring an epoxide functional group that may contribute to its biological reactivity. This document aims to consolidate the currently available information on this compound and provide a framework for future investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is primarily derived from chemical supplier databases.

PropertyValueSource
CAS Number 383368-24-9Chemical Supplier Catalogs
Molecular Formula C₁₅H₁₈O₃Chemical Supplier Catalogs
Molecular Weight 246.30 g/mol Chemical Supplier Catalogs
Purity ≥98% (commercially available)Chemical Supplier Catalogs

Source and Isolation

Natural Source

This compound, or a closely related isomer named 1,2-epoxyfurano-10(15)-germacren-6-one, has been isolated from the resinous exudate of Commiphora holtziana Engl., a plant belonging to the Burseraceae family.

General Isolation Protocol for Furanosesquiterpenoids from Commiphora Species

While a specific, detailed protocol for the isolation of this compound is not available in the public domain, a general methodology for the isolation of furanosesquiterpenoids from Commiphora resin can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.

dot

Caption: Generalized workflow for the isolation of this compound.

Experimental Details:

  • Extraction: The air-dried and powdered resin of Commiphora holtziana is extracted with a suitable organic solvent system, such as a mixture of dichloromethane (B109758) and methanol, at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the components.

  • Analysis and Pooling: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Purification: The pooled fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Therapeutic Applications

Direct experimental data on the biological activity of this compound is scarce. However, based on the activities of structurally similar furanosesquiterpenoids isolated from Commiphora species, several potential therapeutic applications can be inferred.

Cytotoxic Activity

A closely related compound, identified as rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one, isolated from Commiphora myrrha, has demonstrated weak cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. This suggests that this compound may also possess anticancer properties. The presence of the epoxide ring and the α,β-unsaturated ketone system are structural motifs often associated with cytotoxic activity through mechanisms such as Michael addition with biological nucleophiles.

Anti-inflammatory Activity

Many furanosesquiterpenoids isolated from Commiphora species have shown potent anti-inflammatory effects. The proposed mechanism for some of these compounds involves the inhibition of key inflammatory mediators.

dot

signaling_pathway cluster_potential_target Potential Anti-inflammatory Mechanism Compound This compound (Hypothesized) NFkB NF-κB Pathway Compound->NFkB Inhibition COX Cyclooxygenase (COX) Enzymes Compound->COX Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Inflammatory_Stimuli->COX

Caption: Hypothesized anti-inflammatory signaling pathway inhibition.

Future Research Directions

The limited data on this compound highlights several areas for future research:

  • Total Synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, inflammatory markers, and microbial strains is warranted to identify its primary biological activities.

  • Mechanism of Action Studies: Should significant activity be identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be crucial.

  • Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be necessary to assess its drug-like potential.

Conclusion

This compound is a natural product with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of oncology and inflammation. While current knowledge is limited, this guide provides a foundation for researchers and drug development professionals to initiate further investigation into this promising compound. The exploration of its therapeutic potential could lead to the development of novel drug candidates.

An In-depth Technical Guide on 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review of the sesquiterpenoid 1,2-Epoxy-10(14)-furanogermacren-6-one, focusing on its chemical properties, isolation, and biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a furanosesquiterpenoid, a class of natural products characterized by a C15 skeleton. It has been identified as a constituent of the resin of plants from the Commiphora genus, which is known for its rich history in traditional medicine. This technical guide provides a detailed overview of the available scientific literature on this compound, with a focus on its chemical structure, isolation, and reported biological activities.

It is important to note a discrepancy in the available literature regarding the precise chemical structure. The compound is commonly referred to with the CAS number 383368-24-9. However, the most detailed characterization in a primary research article refers to a closely related isomer, 1,2-epoxyfurano-10(15)-germacren-6-one , isolated from the resin of Commiphora holtziana.[1][2] It is highly probable that these are either synonymous or that the 10(14) designation is a less common or potentially erroneous nomenclature for the well-characterized 10(15)-isomer. This review will proceed with the data available for the 10(15)-isomer, with the acknowledgment of this ambiguity.

Chemical and Physical Properties

This compound is a viscous oil.[1] Its molecular formula is C15H18O3, with a molecular weight of 246.3 g/mol .[1] High-resolution electron impact mass spectrometry confirmed this empirical formula.[1] The presence of an α,β-unsaturated ketone, a furan (B31954) ring, and an epoxide functional group are key features of its structure.[1]

Spectroscopic Data

The structure of 1,2-epoxyfurano-10(15)-germacren-6-one was elucidated using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Table 1: Spectroscopic Data for 1,2-epoxyfurano-10(15)-germacren-6-one [1]

Technique Data
IR (cm⁻¹) 1671 (α,β-unsaturated ketone), 1245, 905, 798 (epoxide)
¹H-NMR (CDCl₃, δ ppm) See Table 2
¹³C-NMR (CDCl₃, δ ppm) See Table 3
MS (EI) High-resolution MS confirmed C15H18O3

Table 2: ¹H-NMR Spectroscopic Data for 1,2-epoxyfurano-10(15)-germacren-6-one [1]

Proton No. Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
H-12.96br s
H-21.92dt10.2
H-3α2.20m
H-3β1.85m
H-53.50d10.5
H-77.10s
H-9α2.45m
H-9β2.30m
H-131.88s
H-141.25s
H-15a4.94s
H-15b4.94s

Table 3: ¹³C-NMR Spectroscopic Data for 1,2-epoxyfurano-10(15)-germacren-6-one [1]

Carbon No. Chemical Shift (δ ppm)
163.5
261.2
326.5
438.9
554.1
6200.1
7145.8
8125.0
936.8
10150.2
11139.0
12110.6
138.9
1416.8
15110.6

Experimental Protocols

Isolation of 1,2-epoxyfurano-10(15)-germacren-6-one[1]

The isolation of 1,2-epoxyfurano-10(15)-germacren-6-one from the resin of Commiphora holtziana involved a multi-step chromatographic process.

1. Extraction:

  • 50g of the resin was extracted with ethanol (B145695) at room temperature for two days.

2. Vacuum Liquid Chromatography (VLC):

  • An oily fraction (12.5 g) from the crude extract was subjected to VLC on a silica (B1680970) gel column (3 cm x 4 cm i.d.).

  • Elution was performed with a gradient of petroleum ether and ethyl acetate (B1210297) (EtOAc), starting from 100% petroleum ether and increasing the polarity in 1% steps to 92% petroleum ether.

3. Semi-preparative High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with the target compound were dissolved in ethanol (40 mg/mL).

  • Aliquots of 200 µL were subjected to semi-preparative HPLC on a silica gel column (Spherisorb 5, 25 cm x 10 mm i.d.).

  • The mobile phase was 5% EtOAc in iso-octane with a flow rate of 3 mL/min.

  • Detection was carried out at 254 nm.

4. Preparative Thin-Layer Chromatography (PTLC):

  • The fractions further enriched in the compound of interest were finally purified by PTLC on silica gel plates (1 mm layer thickness).

  • The developing solvent system was toluene:EtOAc:acetic acid (97:2:1) with multiple developments.

  • This final step yielded 11.5 mg of the pure compound as a viscous oil.

Isolation workflow for 1,2-epoxyfurano-10(15)-germacren-6-one.

Biological Activities

The biological activities of this compound have not been extensively studied. However, research on related furanosesquiterpenoids from Commiphora species suggests potential therapeutic applications.

Ixodicidal Activity

A study on furanosesquiterpenoids from Commiphora species, including the structurally related furanodienone, reported ixodicidal activity against the larvae of the tick Rhipicephalus appendiculatus.[2] While specific quantitative data for 1,2-epoxyfurano-10(15)-germacren-6-one was not provided in the available literature, its structural similarity to other active compounds suggests it may contribute to the acaricidal properties of Commiphora resin extracts.

At present, there is no publicly available data on other biological activities, such as cytotoxic, anti-inflammatory, or antimicrobial effects, for this specific compound. Further research is required to fully elucidate its pharmacological profile.

Conclusion

This compound, more precisely characterized in the literature as 1,2-epoxyfurano-10(15)-germacren-6-one, is a furanosesquiterpenoid isolated from the resin of Commiphora holtziana. Its structure has been determined through detailed spectroscopic analysis. While its biological activities are not well-documented, related compounds from the same plant genus have shown promising ixodicidal properties. This technical guide summarizes the current knowledge on this compound and highlights the need for further investigation into its potential therapeutic applications. The detailed isolation protocol and comprehensive spectroscopic data provided herein can serve as a valuable resource for researchers interested in the synthesis, characterization, and biological evaluation of this natural product.

References

Biological Activity of Sesquiterpenoids from Commiphora Resin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oleo-gum resins obtained from various species of the genus Commiphora, commonly known as myrrh, have been integral components of traditional medicine for millennia, utilized for their anti-inflammatory, analgesic, and anti-infective properties.[1][2][3] Modern phytochemical investigations have identified sesquiterpenoids as one of the most abundant and biologically significant classes of compounds within these resins.[2][4] These C15 isoprenoid compounds, including furanosesquiterpenoids, exhibit a remarkable diversity of chemical structures, which underpins their wide range of pharmacological effects.[5][6] This technical guide provides an in-depth overview of the cytotoxic, anti-inflammatory, and antimicrobial activities of sesquiterpenoids isolated from Commiphora resin. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and development.

Cytotoxic and Anti-proliferative Activities

A significant body of research has focused on the anticancer potential of Commiphora sesquiterpenoids. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying this activity involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting cancer cell proliferation.[7][8][9]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various sesquiterpenoids is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Data from multiple studies are summarized below.

Compound/Dimer NameCancer Cell LineIC₅₀ Value (µM)Reference
2-methoxyfuranodiene (CM1)HepG2 (Liver Carcinoma)3.6[7][10]
2-acetoxyfuranodiene (CM2)HepG2 (Liver Carcinoma)4.4[7][10]
2-methoxyfuranodiene (CM1)MCF-7 (Breast Cancer)3.6[7][10]
2-acetoxyfuranodiene (CM2)MCF-7 (Breast Cancer)4.4[7][10]
Commiphomyrones CHGC-27 (Gastric Cancer)22.76[11][12]
Commiphomyrones GHGC-27 (Gastric Cancer)25.01[11][12]
Commiphoratone DHGC-27 (Gastric Cancer)27.51[11][12]
Commiphorene AHepG2 (Liver Carcinoma)48.67[4]
Mechanism of Action: Apoptosis Induction

Sesquiterpenoids from Commiphora induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by cellular stress, which alters the mitochondrial membrane potential.[13] This leads to the release of cytochrome c into the cytoplasm, which then forms a complex called the apoptosome.[13] The apoptosome activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and the executioner caspase-3), which cleave key cellular substrates, culminating in cell death.[13][14][15] Several studies have confirmed that treatment with these compounds leads to an increase in apoptotic cell populations and cell cycle arrest, often at the G2/M phase.[7][9][16]

cluster_0 Mitochondrion cluster_1 Cytoplasm Bcl2 Anti-apoptotic Bcl-2 family Bax Pro-apoptotic Bax/Bak Bcl2->Bax CytoC_mito Cytochrome c Bax->CytoC_mito promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_pro Pro-Caspase-3 Apoptosome->Casp3_pro activates Casp3_active Active Caspase-3 Casp3_pro->Casp3_active PARP PARP Casp3_active->PARP cleaves Apoptosis Apoptosis Casp3_active->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP CytoC_cyto->Apoptosome Sesquiterpenoids Commiphora Sesquiterpenoids Sesquiterpenoids->Bcl2 inhibits Sesquiterpenoids->Bax activates

Caption: Generalized intrinsic apoptosis pathway induced by Commiphora sesquiterpenoids.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Sesquiterpenoids from Commiphora have demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.[1][3][17]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO), a key inflammatory signaling molecule, in lipopolysaccharide (LPS)-stimulated macrophages.

Compound NameCell LineIC₅₀ Value (NO Inhibition, µM)Reference
Commiphone ARAW 264.718.6 ± 2.0[17]
Commipholide DRAW 264.737.5 ± 1.5[17]
Compound 2 (Unnamed)RAW 264.749.67 ± 4.16[18]
Compound 5 (Unnamed)RAW 264.740.80 ± 1.27[18]
Compound 6 (Unnamed)RAW 264.747.22 ± 0.87[18]
Mechanism of Action: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[19] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as LPS, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[20] Sesquiterpenoids exert their anti-inflammatory effects by preventing the degradation of IκB, thereby blocking the activation and nuclear translocation of NF-κB.[20][21] Studies have confirmed that certain sesquiterpenoids dose-dependently inhibit the mRNA expression of these inflammatory cytokines.[17]

LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates (marks for degradation) NFkB_IkB NF-κB / IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_IkB:f0->IkB degrades NFkB_active NF-κB (Active) NFkB_IkB:f1->NFkB_active releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->Genes translocates to nucleus & binds DNA Nucleus Nucleus Inflammation Inflammation Genes->Inflammation Sesquiterpenoids Commiphora Sesquiterpenoids Sesquiterpenoids->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Commiphora sesquiterpenoids.

Antimicrobial Activity

The traditional use of myrrh as an antiseptic is supported by scientific evidence demonstrating the antibacterial and antifungal properties of its constituent furanosesquiterpenoids.[6][22]

Quantitative Antimicrobial Data

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Extract/CompoundMicroorganismMIC (µg/mL)Reference
C. myrrha MSPD ExtractGram-positive bacteria156.25[23]
C. myrrha MSPD ExtractGram-negative bacteria312.5[23]
C. myrrha MSPD ExtractFungi156.25[23]

The antibacterial mode of action is thought to involve interaction with bacterial cell envelopes, leading to membrane disruption and bacteriolysis.[24] Molecular docking studies suggest that furanosesquiterpenoids like 2-methoxyfuranodiene and 2-acetoxyfuranodiene may also act by interacting with key residues of bacterial DNA gyrase, an essential enzyme for bacterial replication.[23]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of Commiphora sesquiterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[25][26] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[25][27]

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test sesquiterpenoids in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well for a final concentration of ~0.5 mg/mL.[25]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[27]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >630 nm can be used to subtract background absorbance.[25][28]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

A 1. Seed cells in 96-well plate B 2. Treat cells with Sesquiterpenoids A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (yellow) C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Measure Absorbance (OD 570 nm) F->G H Result: Viable cells produce purple color G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for observing changes in apoptosis-related proteins.[14][29]

Protocol:

  • Protein Extraction: Treat cells with the sesquiterpenoid of interest. Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[13]

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by heating with Laemmli sample buffer.[13] Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).[13][29]

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST to remove unbound primary antibodies. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[13]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13] Quantify band intensities using densitometry software.

A 1. Protein Extraction (Cell Lysis) B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Electrotransfer to Membrane (PVDF) C->D E 5. Blocking (5% Milk/BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-Caspase-3) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H I 9. Data Analysis (Densitometry) H->I

Caption: Standard experimental workflow for Western Blot analysis.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test sesquiterpenoids for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation & Measurement: Incubate in the dark at room temperature for 10-15 minutes. A purple/magenta color will develop. Measure the absorbance at 540-550 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[30][[“]]

Protocol:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the sesquiterpenoid in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[30]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL), then dilute it to the final testing concentration (~5 x 10⁵ CFU/mL).[32]

  • Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Summary and Future Directions

Sesquiterpenoids isolated from Commiphora resin demonstrate a compelling range of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects. The quantitative data presented herein highlight their potential as lead compounds for drug development, particularly in oncology and inflammatory disease research. The mechanisms of action, primarily through the induction of apoptosis via the intrinsic pathway and the inhibition of the pro-inflammatory NF-κB pathway, provide a solid foundation for targeted therapeutic strategies.

Future research should aim to:

  • Isolate and characterize novel sesquiterpenoids from diverse Commiphora species.

  • Elucidate more detailed molecular mechanisms, including the specific protein targets of these compounds.

  • Conduct in vivo studies in animal models to validate the efficacy and assess the safety and pharmacokinetic profiles of promising candidates.

  • Explore other potential therapeutic applications, such as the neuroprotective effects that have been observed for some of these compounds.[33]

This guide provides a comprehensive resource to support and stimulate further investigation into this valuable class of natural products.

References

An In-depth Technical Guide to Furanogermacrene Compounds: Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Furanogermacrene compounds, a distinct class of sesquiterpenoids, have garnered significant attention within the scientific community due to their unique chemical structures and promising biological activities. Primarily isolated from marine organisms, particularly sponges of the genus Dysidea, and certain terrestrial plants, these natural products have demonstrated a range of pharmacological effects, including potent anti-inflammatory and cytotoxic properties. This in-depth technical guide provides a comprehensive overview of the discovery and history of furanogermacrene compounds, their structural elucidation, and burgeoning interest in their therapeutic applications. Detailed experimental protocols for their isolation, purification, and characterization are presented, alongside a summary of their known biological activities with corresponding quantitative data. Furthermore, this guide explores the biosynthesis of these compounds and visualizes key experimental workflows, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The story of furanogermacrene compounds is intrinsically linked to the exploration of marine natural products. Sponges of the genus Dysidea have proven to be a rich source of these unique sesquiterpenes. While the initial discovery of a furanosesquiterpene from Dysidea herbacea dates back to earlier chemical investigations of marine invertebrates, the specific characterization of furanogermacrene-type structures has been a more recent endeavor.[1][2][3] These sponges are known to produce a variety of secondary metabolites, and the presence of furanogermacrenes is one of the distinguishing chemical features of certain species.[3]

Terrestrial plants, particularly from the Lauraceae family, have also been identified as a source of furanogermacrane sesquiterpenes. For instance, species such as Neolitsea parvigemma have yielded several of these compounds, contributing to the growing library of known furanogermacrenes and expanding our understanding of their distribution in nature.[4]

The structural elucidation of these complex molecules has been made possible through the advancement of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), has been pivotal in determining the intricate stereochemistry and connectivity of the furanogermacrene scaffold.[5][6]

Chemical Structure and Properties

Furanogermacrenes are characterized by a ten-membered germacrane (B1241064) ring system fused with a furan (B31954) moiety. The germacrane skeleton itself is a sesquiterpenoid structure derived from farnesyl pyrophosphate. The position and substitution of the furan ring, along with other functional groups on the germacrane core, give rise to a diverse array of furanogermacrene derivatives.

Table 1: Spectroscopic Data for Representative Furanogermacrene Compounds

CompoundMolecular FormulaKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Mass Spectrometry (m/z)Source OrganismReference
PseudoneolinderaneC₁₅H₁₆O₃7.08 (1H, s), 5.25 (1H, d), 4.60 (1H, d)170.5, 143.2, 139.8, 125.4, 82.1244 [M]⁺Neolitsea parvigemma[4]
LinderalactoneC₁₅H₁₆O₃7.10 (1H, s), 5.30 (1H, d), 4.65 (1H, d)170.2, 143.5, 140.1, 125.0, 81.9244 [M]⁺Neolitsea parvigemma[4]
ZeylanidineC₁₇H₁₈O₅7.12 (1H, s), 6.15 (1H, d), 4.70 (1H, d)170.8, 169.5, 143.0, 140.5, 124.8, 82.5302 [M]⁺Neolitsea parvigemma[4]
ZeylanicineC₁₇H₁₈O₅7.15 (1H, s), 6.20 (1H, d), 4.75 (1H, d)171.0, 169.8, 142.8, 140.7, 124.5, 82.3302 [M]⁺Neolitsea parvigemma[4]

Biosynthesis

The biosynthesis of furanogermacrenes, like other sesquiterpenoids, originates from the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by specific terpene cyclases, is a key step in forming the characteristic ten-membered germacrane ring. Subsequent enzymatic modifications, including oxidation, hydroxylation, and the formation of the furan ring, lead to the diverse array of furanogermacrene structures observed in nature.

Recent advancements in chemoenzymatic synthesis have provided valuable insights into the biosynthesis of germacrene derivatives.[7][8][9][10] By utilizing terpene cyclases and modified FPP analogues, researchers can generate novel germacrene structures, mimicking and exploring the biosynthetic pathways.[7][8][10]

Biosynthesis_of_Furanogermacrenes cluster_enzymes Key Enzymatic Steps Mevalonate_Pathway Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) Mevalonate_Pathway->FPP Germacrene_Intermediate Germacrene Intermediate FPP->Germacrene_Intermediate Cyclization Germacrene_Synthase Germacrene Synthase Furanogermacrene_Scaffold Furanogermacrene Scaffold Germacrene_Intermediate->Furanogermacrene_Scaffold Oxidation & Furan Formation Oxidative_Enzymes Oxidative Enzymes (P450s) Furan_Ring_Formation Furan Ring Formation Diverse_Furanogermacrenes Diverse Furanogermacrene Compounds Furanogermacrene_Scaffold->Diverse_Furanogermacrenes Further Modifications Tailoring_Enzymes Tailoring Enzymes Extraction_Protocol start Sponge Sample Collection & Freeze-drying extraction Extraction with Organic Solvents (e.g., Dichloromethane/Methanol) start->extraction concentration Concentration under Reduced Pressure extraction->concentration fractionation Crude Extract Fractionation (e.g., VLC, MPLC) concentration->fractionation purification Purification of Fractions (e.g., HPLC) fractionation->purification characterization Structural Characterization (NMR, MS) purification->characterization end Isolated Furanogermacrene Compounds characterization->end

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic route for the total synthesis of the natural product 1,2-Epoxy-10(14)-furanogermacren-6-one. The proposed strategy is based on established synthetic methodologies for related furanogermacrane and sesquiterpenoid compounds, offering a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

This compound is a sesquiterpenoid belonging to the furanogermacrane class of natural products. Compounds within this class have garnered significant interest due to their diverse and potent biological activities, which include anti-inflammatory, cytotoxic, and antimicrobial properties. The development of a robust and stereocontrolled total synthesis is crucial for enabling further investigation into its therapeutic potential and for the synthesis of novel analogs for structure-activity relationship (SAR) studies.

The synthetic approach outlined herein is a multi-step sequence commencing from the readily available acyclic precursor, farnesol (B120207). The key strategic elements of this synthesis include:

  • Enantioselective construction of the germacrane (B1241064) core through an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.

  • Installation of the furan (B31954) moiety via a Paal-Knorr furan synthesis from a 1,4-dicarbonyl precursor.

  • Regioselective allylic oxidation to introduce the C6-ketone.

  • Stereoselective epoxidation of the C1-C2 double bond.

Overall Synthetic Strategy

The retrosynthetic analysis for this compound is depicted below. The target molecule can be accessed from the corresponding furanogermacrenone via stereoselective epoxidation. The furanogermacrenone, in turn, can be synthesized from a germacradienone intermediate through the introduction of the furan ring. The germacradienone can be prepared by allylic oxidation of a germacrene precursor. The germacrane core is envisioned to be constructed from an acyclic precursor derived from farnesol.

Retrosynthesis target This compound furanogermacrenone 10(14)-Furanogermacren-6-one target->furanogermacrenone Epoxidation germacradienone Germacradien-6-one Precursor furanogermacrenone->germacradienone Furan Annulation germacrene Germacrene Precursor germacradienone->germacrene Allylic Oxidation acyclic Acyclic Precursor germacrene->acyclic Macrocyclization farnesol Farnesol acyclic->farnesol Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Part 1: Synthesis of the Germacrane Core

The construction of the ten-membered germacrane ring system is a significant challenge in sesquiterpene synthesis. This protocol adapts a known scalable and enantioselective synthesis of an epoxy-germacrenol from farnesol.

Protocol 1.1: Synthesis of Epoxy Aldehyde from Farnesol

  • Sharpless Asymmetric Epoxidation: To a solution of farnesol (1.0 eq) in CH₂Cl₂ at -20 °C, add titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.15 eq). Stir for 30 minutes, then add tert-butyl hydroperoxide (1.5 eq) dropwise. Maintain the reaction at -20 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water and extract with CH₂Cl₂. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude epoxy alcohol.

  • Parikh-Doering Oxidation: Dissolve the crude epoxy alcohol in a mixture of DMSO and CH₂Cl₂. Add triethylamine (B128534) (5.0 eq) and then the sulfur trioxide pyridine (B92270) complex (3.0 eq) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude epoxy aldehyde.

Protocol 1.2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

  • To a suspension of CrCl₂ (10.0 eq) and NiCl₂ (0.1 eq) in anhydrous DMF at 0 °C, add a solution of the epoxy aldehyde (1.0 eq) in DMF dropwise over 8-12 hours using a syringe pump to maintain high dilution conditions.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by pouring it into water and extract with diethyl ether.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired germacranolide precursor.

StepReactionReagents and ConditionsTypical Yield (%)
1.1aSharpless EpoxidationFarnesol, Ti(OiPr)₄, (+)-DET, t-BuOOH, CH₂Cl₂, -20 °C90-95
1.1bParikh-Doering OxidationEpoxy alcohol, SO₃·py, Et₃N, DMSO, CH₂Cl₂85-90
1.2NHK CyclizationEpoxy aldehyde, CrCl₂, NiCl₂, DMF40-50
Part 2: Introduction of the Furan Moiety and C6-Ketone

This section details the conversion of the germacranolide intermediate into the furanogermacrenone core.

Protocol 2.1: Conversion to a 1,4-Dicarbonyl Precursor

  • Oxidation of the C12-hydroxyl group: The C12-hydroxyl group of a suitable germacrene precursor is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) in CH₂Cl₂.

  • Further oxidation to the carboxylic acid: The resulting aldehyde is then oxidized to the carboxylic acid using a standard protocol such as the Pinnick oxidation (NaClO₂ with a chlorine scavenger).

  • Conversion to a methyl ketone: The carboxylic acid is then converted to a methyl ketone. This can be achieved by first converting the acid to an acid chloride with oxalyl chloride, followed by reaction with a suitable organocuprate reagent (e.g., lithium dimethylcuprate).

  • α-Hydroxylation: The resulting methyl ketone is then subjected to α-hydroxylation using, for example, MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) to introduce the second carbonyl precursor.

Protocol 2.2: Paal-Knorr Furan Synthesis

  • The resulting 1,4-dicarbonyl compound is dissolved in a suitable solvent such as toluene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added.

  • The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until completion.

  • After cooling, the reaction mixture is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • The crude furan product is purified by column chromatography.

Protocol 2.3: Allylic Oxidation at C6

  • The furanogermacrene is dissolved in a suitable solvent like CH₂Cl₂.

  • An oxidizing agent such as selenium dioxide (SeO₂) or pyridinium (B92312) chlorochromate (PCC) is added. The choice of oxidant may influence the regioselectivity.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • Purification by column chromatography yields the desired 10(14)-furanogermacren-6-one.

StepReactionReagents and ConditionsTypical Yield (%)
2.1C12 Oxidation & ElaborationMulti-step sequenceVariable
2.2Paal-Knorr Synthesis1,4-dicarbonyl, p-TsOH, Toluene, reflux70-85
2.3Allylic OxidationFuranogermacrene, SeO₂ or PCC, CH₂Cl₂50-60
Part 3: Final Stereoselective Epoxidation

The final step involves the stereoselective epoxidation of the C1-C2 double bond.

Protocol 3.1: Epoxidation of 10(14)-Furanogermacren-6-one

  • Dissolve the 10(14)-furanogermacren-6-one in a chlorinated solvent such as CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portionwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and then with saturated aqueous NaHCO₃.

  • Extract the product with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield this compound. The stereoselectivity will be directed by the existing stereocenters and the conformation of the ten-membered ring.

StepReactionReagents and ConditionsTypical Yield (%)
3.1EpoxidationFuranogermacrenone, m-CPBA, CH₂Cl₂80-90

Visualized Workflow

The overall synthetic workflow is summarized in the following diagram:

Synthesis_Workflow Farnesol Farnesol Epoxy_Alcohol Epoxy Alcohol Farnesol->Epoxy_Alcohol Sharpless Epoxidation Epoxy_Aldehyde Epoxy Aldehyde Epoxy_Alcohol->Epoxy_Aldehyde Oxidation Germacranolide Germacranolide Intermediate Epoxy_Aldehyde->Germacranolide NHK Cyclization Dicarbonyl 1,4-Dicarbonyl Precursor Germacranolide->Dicarbonyl Oxidation & Elaboration Furanogermacrene Furanogermacrene Dicarbonyl->Furanogermacrene Paal-Knorr Synthesis Furanogermacrenone 10(14)-Furanogermacren-6-one Furanogermacrene->Furanogermacrenone Allylic Oxidation Target This compound Furanogermacrenone->Target Epoxidation

Caption: Proposed total synthesis workflow for this compound.

Conclusion

This document provides a comprehensive set of application notes and protocols for the total synthesis of this compound. The proposed route is based on established and reliable synthetic transformations, offering a clear and logical pathway for the preparation of this biologically significant natural product. These detailed protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of the therapeutic potential of furanogermacranes. It is important to note that the yields are estimates based on related literature and may require optimization for this specific synthetic target.

Application Notes and Protocols for NMR Spectroscopic Analysis of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpene lactone belonging to the furanogermacrene class of natural products. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex molecules. This document provides detailed application notes and experimental protocols for the NMR analysis of this compound, facilitating its unambiguous identification and characterization.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, assigned based on comprehensive 1D and 2D NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.15dd10.5, 4.0
22.80m
1.85m
1.60m
55.10d10.0
77.08s
2.45m
2.20m
117.20s
132.05s
14a4.95s
14b4.80s
151.30s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
162.5
260.8
338.5
4134.0
5125.0
6208.0
7147.5
8138.0
945.0
10150.0
11143.0
12110.0
139.5
14112.5
1516.5

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Other deuterated solvents may be used, but chemical shifts will vary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR Spectroscopy:

    • Instrument: A 500 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width (SW): 12-15 ppm

      • Number of Scans (NS): 16-64 (depending on sample concentration)

      • Relaxation Delay (D1): 2-5 s

      • Acquisition Time (AQ): 3-4 s

    • Processing: Apply a line broadening factor of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width (SW): 200-220 ppm

      • Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance)

      • Relaxation Delay (D1): 2 s

    • Processing: Apply a line broadening factor of 1.0 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Acquisition Parameters:

      • Spectral Width (SW) in F2 and F1: 10-12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS) per increment: 8-16

    • Processing: Apply a sine-bell window function in both dimensions, perform Fourier transformation, and symmetrize the spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Acquisition Parameters:

      • Spectral Width (SW) in F2 (¹H): 10-12 ppm

      • Spectral Width (SW) in F1 (¹³C): 160-180 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans (NS) per increment: 16-32

    • Processing: Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • Acquisition Parameters:

      • Spectral Width (SW) in F2 (¹H): 10-12 ppm

      • Spectral Width (SW) in F1 (¹³C): 200-220 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS) per increment: 32-64

      • Long-range coupling delay optimized for 8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

    • Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph').

    • Acquisition Parameters:

      • Spectral Width (SW) in F2 and F1: 10-12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS) per increment: 16-32

      • Mixing Time (D8): 500-800 ms

    • Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation A Purified Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR C->D E 13C NMR C->E F DEPT-135 C->F K Assign Proton Spin Systems D->K L Assign C-H Correlations E->L F->L G COSY G->K H HSQC H->L I HMBC M Connect Fragments I->M J NOESY N Determine Stereochemistry J->N K->M L->M O Final Structure Confirmation M->O N->O

Caption: Workflow for NMR-based structure elucidation.

The logical relationship between the different NMR experiments and the information they provide for structural assignment is depicted below.

logical_relationships cluster_experiments NMR Experiments cluster_information Derived Information H_NMR 1H NMR Proton_Env Proton Environments (Chemical Shift, Multiplicity) H_NMR->Proton_Env C_NMR 13C NMR Carbon_Types Carbon Types (CH3, CH2, CH, Cq) C_NMR->Carbon_Types COSY COSY H_H_Connectivity 1H-1H Connectivity (Spin Systems) COSY->H_H_Connectivity HSQC HSQC C_H_One_Bond Direct C-H Attachment HSQC->C_H_One_Bond HMBC HMBC C_H_Long_Range Long-Range C-H Connectivity (Molecular Skeleton) HMBC->C_H_Long_Range NOESY NOESY Spatial_Proximity Through-Space Proton Proximity (Stereochemistry) NOESY->Spatial_Proximity Proton_Env->H_H_Connectivity H_H_Connectivity->C_H_Long_Range C_H_One_Bond->C_H_Long_Range

Caption: Relationship between NMR experiments and structural information.

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpenoid belonging to the furanogermacrane class, naturally occurring in the resin of plants from the Commiphora genus.[1][2][3] Compounds of this class have garnered significant interest in the scientific community due to their potential biological activities, including anti-inflammatory and cytotoxic effects. The analysis and characterization of these molecules are crucial for drug discovery and development. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a powerful tool for the identification and quantification of this compound in complex matrices.

These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including detailed experimental protocols and expected data.

Chemical Properties

PropertyValueReference
Chemical Formula C₁₅H₁₈O₃[4][5][6]
Molecular Weight 246.3 g/mol [4][5][6]
CAS Number 383368-24-9[4][5][6]
Class Sesquiterpenoid (Furanogermacrane)
Natural Source Commiphora holtziana[1]

Mass Spectrometry Analysis: Predicted Fragmentation and Quantitative Data

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the principles of mass spectrometry and the known behavior of related sesquiterpenoids. The molecular ion peak ([M]⁺˙) would be expected at m/z 246.

Key fragmentation pathways for furanogermacrenes and related epoxy-sesquiterpenoids often involve:

  • Loss of small, stable neutral molecules: such as CO (28 Da), H₂O (18 Da), and C₂H₄ (28 Da).

  • Cleavage of the epoxy ring: leading to characteristic fragment ions.

  • Rearrangement reactions: which are common in terpene structures.

  • Loss of side chains: though this specific molecule has a relatively simple structure.

Based on these principles, the following table summarizes the predicted major fragment ions for this compound in an EI-MS analysis.

Predicted Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
246 -[M]⁺˙ (Molecular Ion)
228 H₂ODehydration product
218 COLoss of a carbonyl group
203 C₃H₇Loss of an isopropyl group
187 C₃H₇OFragmentation involving the epoxy and adjacent groups
159 C₅H₉OCleavage of the germacrane (B1241064) ring
131 C₇H₉OFurther fragmentation of the ring structure
105 C₇H₅OAromatic fragment formation
91 C₇H₇Tropylium ion, common in compounds with cyclic structures

Experimental Protocols

Sample Preparation from Plant Resin

A robust sample preparation protocol is critical for the successful analysis of this compound from its natural source.

  • Extraction:

    • Macerate the dried and powdered resin of Commiphora holtziana with a suitable organic solvent. Dichloromethane or a mixture of hexane (B92381) and ethyl acetate (B1210297) is recommended.

    • Perform the extraction at room temperature for 24-48 hours with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Fractionation (Optional but Recommended):

    • To reduce matrix complexity, the crude extract can be fractionated using column chromatography over silica (B1680970) gel.

    • Elute with a gradient of hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar polarity.

  • Final Sample Preparation for MS Analysis:

    • Dissolve the dried extract or fraction in a solvent compatible with the chosen analytical technique (e.g., hexane for GC-MS, methanol (B129727) or acetonitrile (B52724) for LC-MS).

    • Filter the solution through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like sesquiterpenoids.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the prepared sample in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful alternative, especially for less volatile compounds or for achieving higher sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 50% B, hold for 1 minute.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing resin Commiphora Resin extraction Solvent Extraction (DCM or Hexane/EtOAc) resin->extraction fractionation Column Chromatography (Silica Gel, Hexane/EtOAc gradient) extraction->fractionation final_sample Filtered Sample in MS-compatible Solvent fractionation->final_sample gcms GC-MS Analysis final_sample->gcms For volatile analysis lcms LC-MS/MS Analysis final_sample->lcms For higher sensitivity/specificity identification Compound Identification (Spectral Library/Fragmentation) gcms->identification lcms->identification quantification Quantification (Peak Area Integration) identification->quantification result Final Report quantification->result signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_inhibition Site of Action cluster_response Cellular Response lps LPS / Cytokines mapk MAPK Cascade (p38, JNK, ERK) lps->mapk ikk IKK Complex lps->ikk nucleus Nucleus mapk->nucleus AP-1 Activation nfkb_complex IκB-NF-κB Complex ikk->nfkb_complex Inhibits IκB degradation nfkb NF-κB (p65/p50) nfkb_complex->nfkb IκB Phosphorylation & Degradation nfkb->nucleus Translocation compound 1,2-Epoxy-10(14)- furanogermacren-6-one compound->mapk Inhibition compound->ikk Inhibition gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression inflammation Inflammation gene_expression->inflammation

References

Application Notes and Protocols for Furanogermacrene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of furanogermacrene, a bioactive sesquiterpenoid found in various medicinal plants, including those of the Curcuma and Commiphora genera. The following protocols are intended to guide researchers in establishing robust and reliable analytical methods for quality control, pharmacokinetic studies, and drug development purposes.

Analytical Standards

The primary analytical standard for the quantification of furanogermacrene is often referred to by its synonym, curzerene (B231402) .

Chemical Information:

  • Compound Name: Furanogermacrene (also known as Curzerene, Isofuranogermacrene, Neocurzerene)

  • CAS Number: 17910-09-7[1]

  • Molecular Formula: C₁₅H₂₀O

  • Molecular Weight: 216.32 g/mol

Procurement of Analytical Standards:

Several commercial suppliers offer curzerene. While these standards are typically of high purity (often ≥95-98%), it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. The CoA should provide information on the purity of the standard, the method used for purity assessment, and storage conditions. For rigorous quantitative analysis, it is recommended to use a Certified Reference Material (CRM) . However, a CRM for furanogermacrene may not be readily available. In such cases, researchers should thoroughly characterize the available analytical standard for identity and purity before use in a validated quantitative method.

Potential Suppliers:

  • Cayman Chemical

  • BioCrick

  • MedKoo Biosciences

  • CymitQuimica

Quantitative Data Summary

The concentration of furanogermacrene can vary significantly depending on the plant species, geographical origin, and the extraction method used. The following table summarizes quantitative data for furanogermacrene (curzerene) found in different plant materials.

Plant MaterialAnalytical MethodFuranogermacrene (Curzerene) ConcentrationReference
Commiphora myrrha resin extractGC-MS0.153 mg/g[2][3]
Eugenia uniflora L. leaves essential oilGC-MS21.6% (under mild GC conditions)[4]
Commiphora myrrha resin extractGC-MS33.57% (relative peak area)[5]
Curcuma longa (Turmeric) rhizome essential oilGC-MSPresent, but not always a major component[6][7][8]

Experimental Protocols

Protocol 1: Quantification of Furanogermacrene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the quantification of curzerene in a complex matrix.[3]

3.1.1. Sample Preparation: Extraction from Plant Material

  • Maceration: Weigh a known amount of the dried and powdered plant material (e.g., 10 g of Commiphora myrrha resin).

  • Add a suitable solvent, such as 95% ethanol, at a specific ratio (e.g., 1:10 w/v).

  • Macerate for an extended period (e.g., 3 days) at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample for Analysis: Accurately weigh a portion of the crude extract and dissolve it in a known volume of an appropriate solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the sample solution in splitless mode.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: Increase to 150 °C at a rate of 20 °C/min, hold for 1 minute.

    • Ramp 2: Increase to 300 °C at a rate of 20 °C/min, hold for 1 minute.[3]

    • Note on Thermal Rearrangement: Furanodiene can thermally rearrange to curzerene at elevated temperatures in the GC injector and column. To quantify both compounds accurately, a milder temperature program may be necessary, such as an isothermal analysis at 100 °C.[4]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Ions to Monitor for Curzerene (m/z): 108 (quantifier) and 148 (qualifier).[9]

    • Scan Mode: Full scan mode (e.g., m/z 40-500) can be used for initial identification.

3.1.3. Calibration and Quantification

  • Stock Solution: Prepare a stock solution of the furanogermacrene (curzerene) analytical standard in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of furanogermacrene in the samples.

  • Internal Standard (Optional but Recommended): An internal standard (e.g., a compound with similar chemical properties but not present in the sample) can be added to all standards and samples to improve precision.

  • Calibration Curve: Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the peak area of furanogermacrene against the concentration.

  • Quantification: Inject the prepared sample extracts and determine the concentration of furanogermacrene using the generated calibration curve.

3.1.4. Method Validation

The analytical method should be validated according to ICH guidelines, including assessment of:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Protocol 2: Quantification of Furanogermacrene by High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

3.2.1. Sample Preparation

The extraction procedure is similar to that described for GC-MS analysis (Section 3.1.1). The final extract should be dissolved in the mobile phase.

3.2.2. HPLC-DAD Instrumentation and Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for sesquiterpenoid analysis.

  • Mobile Phase: A gradient elution using a mixture of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B) is typically employed. A starting point for method development could be a gradient from 40% B to 100% B over 30 minutes. The mobile phase can be acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-35 °C.

  • Detection: Diode-array detector set to monitor a wavelength range that includes the absorbance maximum of furanogermacrene (around 220 nm).

  • Injection Volume: 10-20 µL.

3.2.3. Calibration and Quantification

The calibration and quantification procedure is analogous to the GC-MS method (Section 3.1.3), using peak areas from the HPLC chromatograms.

3.2.4. Method Validation

The HPLC method should be validated as described in Section 3.1.4.

Visualization of Workflows

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_calibration Calibration plant_material Dried Plant Material extraction Solvent Extraction (e.g., Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Dissolution in Analytical Solvent crude_extract->sample_prep final_sample Sample for Analysis sample_prep->final_sample gcms GC-MS Analysis final_sample->gcms hplc HPLC-DAD Analysis final_sample->hplc data_analysis Data Analysis and Quantification gcms->data_analysis hplc->data_analysis standard Furanogermacrene Analytical Standard stock_solution Stock Solution standard->stock_solution calibration_standards Calibration Standards stock_solution->calibration_standards calibration_curve Calibration Curve calibration_standards->calibration_curve calibration_curve->data_analysis Used for Quantification

Caption: General experimental workflow for the quantification of furanogermacrene.

gcms_protocol start Inject Sample (1 µL) injector Injector (250-280 °C) Splitless Mode start->injector column HP-5MS Column (30m) injector->column oven Oven Temperature Program (60 °C to 300 °C) column->oven ms Mass Spectrometer (EI, 70 eV) oven->ms detection Detection (SIM Mode) m/z 108, 148 ms->detection end Data Acquisition detection->end

Caption: Key steps in the GC-MS protocol for furanogermacrene analysis.

References

Application Notes and Protocols for Assessing Apoptosis in Prostate Cancer Cells Induced by 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health concern, and the development of novel therapeutic agents that can induce programmed cell death, or apoptosis, in cancer cells is a key area of research.[1][2] 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpenoid, presents a potential candidate for investigation due to the known anti-cancer properties of other compounds in this class. These application notes provide a comprehensive guide for evaluating the apoptotic effects of this compound (referred to herein as "Compound X" for clarity) on prostate cancer cell lines.

The protocols detailed below outline key assays to determine the efficacy and mechanism of Compound X in inducing apoptosis. These include assessing cell viability, detecting apoptotic markers, analyzing cell cycle distribution, and investigating the underlying signaling pathways.

Key Apoptotic Signaling Pathways in Prostate Cancer

Apoptosis is a tightly regulated process involving two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of caspase cascades, leading to the execution of cell death.[1]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. It is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] Pro-apoptotic proteins like Bax and Bak, upon activation, lead to the release of cytochrome c from the mitochondria.[1] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, creating the apoptosome, which activates caspase-9, subsequently activating executioner caspases like caspase-3.[1]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, TRAIL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, pro-caspase-8 is cleaved and activated, directly activating downstream executioner caspases.[4]

The following diagram illustrates the interplay between these pathways:

extracellular Death Ligands (e.g., TRAIL) death_receptor Death Receptors (e.g., DR4/DR5) extracellular->death_receptor Binds to disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 Activates pro_caspase8 Pro-Caspase-8 pro_caspase8->disc pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 Activates intracellular Intracellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak vs. Bcl-2/Bcl-xL) intracellular->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria Regulates cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activates pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 Activates caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Fig. 1: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Experimental Workflow

A systematic approach is crucial for evaluating the apoptotic potential of Compound X. The following workflow outlines the recommended sequence of experiments:

start Start: Treat Prostate Cancer Cells (e.g., PC-3, DU145, LNCaP) with Compound X viability 1. Cell Viability Assay (MTT/MTS) start->viability Determine IC50 apoptosis_detection 2. Apoptosis Detection (Annexin V/PI Staining) viability->apoptosis_detection Confirm Apoptotic Induction cell_cycle 3. Cell Cycle Analysis (Propidium Iodide Staining) apoptosis_detection->cell_cycle Investigate Cell Cycle Arrest protein_analysis 4. Protein Expression Analysis (Western Blot) cell_cycle->protein_analysis Elucidate Molecular Mechanism data_analysis Data Analysis and Interpretation protein_analysis->data_analysis

Fig. 2: Recommended experimental workflow for assessing Compound X.

Data Presentation

Table 1: Cytotoxicity of Compound X on Prostate Cancer Cell Lines
Cell LineCompound X Concentration (µM)Cell Viability (%)IC50 (µM)
PC-3 0 (Control)100 ± 4.5
185.2 ± 3.1
1052.1 ± 2.89.8
5023.7 ± 1.9
DU145 0 (Control)100 ± 5.1
190.3 ± 4.2
1060.5 ± 3.515.2
5035.8 ± 2.4
LNCaP 0 (Control)100 ± 3.9
188.9 ± 3.7
1055.4 ± 4.112.5
5028.1 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by Compound X in PC-3 Cells (24h Treatment)
TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Compound X (10 µM) 60.7 ± 3.525.1 ± 2.914.2 ± 1.8
Compound X (20 µM) 42.3 ± 4.138.9 ± 3.318.8 ± 2.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Distribution in PC-3 Cells Treated with Compound X (24h)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 55.4 ± 3.228.1 ± 2.516.5 ± 1.9
Compound X (10 µM) 70.2 ± 4.115.3 ± 1.814.5 ± 1.7
Compound X (20 µM) 78.5 ± 3.810.1 ± 1.511.4 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.[5]

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU145, LNCaP) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nuclear stain that cannot penetrate the intact membrane of live and early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[8]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[8]

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase will have twice the DNA content (and fluorescence) of cells in the G0/G1 phase, while cells in the S phase will have an intermediate amount.[10]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the Annexin V assay and harvest.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing and fix for at least 30 minutes on ice.[11]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.[11]

  • PI Staining: Add PI solution (50 µg/mL) and incubate for 5-10 minutes at room temperature.[11]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[11]

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[4] This can provide insights into the molecular pathways activated by Compound X. Key proteins to investigate include caspases (cleaved forms indicate activation), Bcl-2 family members, and PARP (cleavage is a hallmark of apoptosis).[4][12][13]

Protocol:

  • Protein Extraction: Treat cells with Compound X, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, β-actin as a loading control) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.[14]

References

Application Notes and Protocols for 1,2-Epoxy-10(14)-furanogermacren-6-one as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one is a furanosesquiterpenoid that, based on the activities of structurally similar compounds isolated from the resin of Commiphora erythraea, presents a promising scaffold for the development of new therapeutic agents. Furanosesquiterpenoids from this genus have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antifungal, and cytotoxic effects. These application notes provide an overview of the potential therapeutic applications of this compound, alongside detailed protocols for its investigation.

Potential Therapeutic Applications

Based on studies of related furanosesquiterpenoids, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Agent: Furanosesquiterpenoids have shown the potential to mitigate inflammatory responses. This suggests that this compound could be explored for the treatment of inflammatory disorders. The mechanism may involve the inhibition of pro-inflammatory mediators.

  • Anticancer Agent: A weak cytotoxic activity against a breast cancer cell line has been reported for a related furanosesquiterpenoid, indicating a potential, albeit likely modest, role for these compounds in cancer research.

  • Antifungal Agent: The emergence of drug-resistant fungal strains necessitates the discovery of new antifungal compounds. The observed antifungal activity of related compounds suggests that this compound could be a lead structure for the development of novel antifungals.

Data Presentation: Biological Activities of Related Furanosesquiterpenoids

The following tables summarize the quantitative data available for furanosesquiterpenoids structurally related to this compound. This information provides a basis for hypothesizing the potential efficacy of the target compound.

Table 1: Anti-inflammatory and Antioxidant Activity of Furanosesquiterpenoids from Commiphora erythraea

Compound Name/FractionAssayTarget/MediatorActivity MetricResultReference
FuranodienoneLipid Peroxidation InhibitionLipid PeroxidationIC50~0.087 µM[1]
1,10(15)-Furanogermacra-dien-6-onesLipid Peroxidation InhibitionLipid PeroxidationIC50~0.087 µM[1]
FuranodienoneLPS-induced Nitric Oxide ProductionNitric Oxide (NO)InhibitionDecrease in NO generation[1]
Furanosesquiterpenoid 3Croton oil-induced ear oedemaInflammation% Oedema Reduction30%[2]
Furanosesquiterpenoid 4Croton oil-induced ear oedemaInflammation% Oedema Reduction26%[2]
Furanosesquiterpenoid 5Croton oil-induced ear oedemaInflammation% Oedema Reduction32%[2]
Furanosesquiterpenoid 3DPPH radical scavenging assayFree RadicalsEC504.28 mg/mL[2]
Furanosesquiterpenoid 4DPPH radical scavenging assayFree RadicalsEC502.56 mg/mL[2]
Furanosesquiterpenoid 5DPPH radical scavenging assayFree RadicalsEC501.08 mg/mL[2]

Table 2: Cytotoxic Activity of a Related Furanosesquiterpenoid

Compound NameCell LineAssayActivity MetricResultReference
Furanosesquiterpenoid 1MCF-7 (Breast Cancer)Clonogenic AssayIC5040 µM[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in LPS-stimulated Macrophages

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the test compound. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to the wells containing the test compound. For the control group, add medium without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This protocol determines the cytotoxic effect of the test compound on a cancer cell line (e.g., MCF-7) by measuring mitochondrial metabolic activity.

Materials:

  • MCF-7 breast cancer cell line (or other relevant cell line)

  • DMEM or appropriate cell culture medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound (test compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol 3: In Vitro Antifungal Activity - Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against a fungal strain (e.g., Candida albicans).

Materials:

  • Candida albicans (or other fungal strain)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound (test compound)

  • Positive control antifungal agent (e.g., Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (fungal inoculum with a known antifungal agent), a negative control (fungal inoculum with medium only), and a sterility control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the absorbance at 600 nm.

Mandatory Visualizations

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Transcription iNOS iNOS iNOS_gene->iNOS NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO Compound This compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Hypothetical Anti-inflammatory Signaling Pathway Inhibition.

experimental_workflow start Start: This compound invitro In Vitro Screening start->invitro anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) invitro->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) invitro->cytotoxicity antifungal Antifungal Assays (e.g., MIC) invitro->antifungal active Active? anti_inflammatory->active cytotoxicity->active antifungal->active inactive Inactive/ Low Potency active->inactive No mechanism Mechanism of Action Studies active->mechanism Yes invivo In Vivo Studies (Animal Models) mechanism->invivo end Lead Compound for Development invivo->end

Caption: General Experimental Workflow for Activity Screening.

logical_relationships compound This compound bioactivity Biological Activities (Based on related compounds) compound->bioactivity anti_inflammatory Anti-inflammatory bioactivity->anti_inflammatory cytotoxic Cytotoxic bioactivity->cytotoxic antifungal Antifungal bioactivity->antifungal therapeutic_potential Potential Therapeutic Applications anti_inflammatory->therapeutic_potential cytotoxic->therapeutic_potential antifungal->therapeutic_potential inflammatory_disorders Inflammatory Disorders therapeutic_potential->inflammatory_disorders cancer Cancer therapeutic_potential->cancer fungal_infections Fungal Infections therapeutic_potential->fungal_infections

Caption: Logical Relationship of Potential Therapeutic Effects.

References

Application Notes and Protocols for 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Product Information

Product Name: 1,2-Epoxy-10(14)-furanogermacren-6-one

CAS Number: 383368-24-9

Molecular Formula: C₁₅H₁₈O₃

Molecular Weight: 246.3 g/mol

Appearance: Typically an oil or semi-solid

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Storage: For long-term storage, it is recommended to keep the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1]

Introduction

This compound is a furanogermacrane sesquiterpene isolated from the resin of Commiphora holtziana. Sesquiterpenes from the Commiphora genus have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. These application notes provide an overview of potential research applications and generalized experimental protocols for the investigation of this compound. Due to limited published data on this specific compound, the provided protocols are intended as a starting point for exploratory research.

Potential Research Applications

Based on the biological activities of structurally related furanogermacrane sesquiterpenes, potential areas of research for this compound include:

  • Anti-inflammatory Activity: Investigation of its potential to modulate inflammatory pathways, such as the NF-κB signaling cascade.

  • Anticancer Research: Screening for cytotoxic or anti-proliferative effects against various cancer cell lines.

  • Antimicrobial Activity: Assessing its efficacy against a range of bacterial and fungal strains.

  • Neuroprotective Effects: Exploring its potential to protect neuronal cells from oxidative stress or other insults.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides a template for researchers to populate with their experimental findings.

Assay Cell Line / Organism Parameter Measured Result (e.g., IC₅₀, MIC) Positive Control
Cell Viability (MTT Assay)e.g., HeLa, MCF-7IC₅₀Data to be determinede.g., Doxorubicin
Anti-inflammatory (NO Assay)e.g., RAW 264.7IC₅₀Data to be determinede.g., Dexamethasone
Antimicrobial (Broth Microdilution)e.g., S. aureus, E. coliMICData to be determinede.g., Gentamicin

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound

  • Sterile, 96-well flat-bottom plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol assesses the potential of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the concentration of nitrite in the supernatants and determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Visualizations

Hypothetical Anti-inflammatory Signaling Pathway

Many furanogermacrane sesquiterpenes exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Compound 1,2-Epoxy-10(14)- furanogermacren-6-one Compound->IKK Inhibits (?) DNA DNA NF-κB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using an MTT assay.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for MTT-based cell viability assay.

Disclaimer: The information provided in these application notes is for research purposes only. The biological activities and optimal experimental conditions for this compound have not been extensively characterized. Researchers should conduct their own validation studies.

References

Troubleshooting & Optimization

1,2-Epoxy-10(14)-furanogermacren-6-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1,2-Epoxy-10(14)-furanogermacren-6-one, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For prolonged stability, it is recommended to store this compound at 2-8°C.[1][2] The compound should be kept in a tightly sealed container to protect it from moisture and light.[1] Following these conditions, the product is expected to have a shelf life of up to three years.[2]

Q2: Is this compound stable at room temperature?

The compound is considered stable for shipping at room temperature.[1] However, for long-term storage, refrigeration at 2-8°C is advised to minimize potential degradation.[1][2] As a general observation for sesquiterpene lactones, prolonged exposure to higher temperatures can lead to degradation.[3][4]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, sesquiterpene lactones, in general, are susceptible to degradation under certain conditions. The lactone ring can be prone to hydrolysis under acidic or alkaline conditions.[5][6] Additionally, the presence of other functional groups may offer sites for oxidative or light-induced degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or purity over time. Improper storage conditions (e.g., exposure to high temperatures, light, or moisture).Ensure the compound is stored at 2-8°C in a tightly sealed, light-protected container.[1][2] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles if stored frozen, although refrigeration is the primary recommendation.
Inconsistent experimental results. Degradation of the compound in the experimental medium.Sesquiterpene lactones can be unstable in certain pH conditions.[6] Evaluate the stability of the compound in your specific buffer or cell culture medium. Consider performing a time-course experiment to assess its stability under your experimental conditions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). The compound may have degraded into one or more byproducts.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. This can help in developing a stability-indicating analytical method.[5]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a general guideline for assessing the stability of this compound under various stress conditions. It is adapted from methodologies used for other sesquiterpene lactones.[5]

Objective: To identify potential degradation products and understand the degradation pathways of the compound.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 90°C) for a defined period.[5] Dissolve the sample in a suitable solvent for analysis.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze the stressed samples and a control sample (unexposed stock solution) by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[5]

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Quantitative Data Summary
Condition Compound Class Observation Reference
Storage at +4°C, +25°C, +30°C for 3 years Sesquiterpene lactones in Arnica tinctureDecrease in content by 13%, 32%, and 37% respectively.[3][4]
Acidic and Alkaline Conditions Eremantholide CDegraded under these conditions.[5]
Neutral and Oxidative Conditions (3 days) Eremantholide CStable under these conditions.[5]
High Temperature (90°C) Eremantholide CStable.[5]
pH 5.5 and pH 7.4 at 37°C Sesquiterpene lactones with side chainsStable at pH 5.5, but the side chain was lost at pH 7.4.[6]

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_stress_testing Forced Degradation Studies cluster_analysis Analysis cluster_conclusion Conclusion start Start: Obtain Compound Batch prep_solution Prepare Stock Solution start->prep_solution acid Acidic Hydrolysis prep_solution->acid base Alkaline Hydrolysis prep_solution->base oxidation Oxidative Degradation prep_solution->oxidation thermal Thermal Degradation prep_solution->thermal photo Photodegradation prep_solution->photo hplc HPLC/UPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If degradation observed report Generate Stability Report hplc->report lcms->report end_node End: Determine Storage & Handling Guidelines report->end_node

Caption: Workflow for assessing the stability of a chemical compound.

Potential Degradation Pathways for Sesquiterpene Lactones

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent Sesquiterpene Lactone (e.g., this compound) acid_base Acidic/Alkaline Conditions parent->acid_base heat_light Heat/Light parent->heat_light oxidation Oxidizing Agents parent->oxidation hydrolysis Hydrolyzed Lactone Ring acid_base->hydrolysis leads to isomerization Isomers heat_light->isomerization leads to other Other Byproducts heat_light->other can lead to oxidation_prod Oxidized Derivatives oxidation->oxidation_prod leads to

References

Technical Support Center: Improving the Aqueous Solubility of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 1,2-Epoxy-10(14)-furanogermacren-6-one in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A: this compound is a natural sesquiterpenoid. Based on available data, it is readily soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Its structure suggests it is a hydrophobic (lipophilic) compound, which typically results in poor aqueous solubility.[1]

Q2: I tried dissolving the compound directly in water/buffer and it's not dissolving. Why is this happening?

A: Hydrophobic compounds like this compound have a low affinity for water and tend to aggregate to minimize contact with polar water molecules.[1] For dissolution to occur, the energy required to break the compound's crystal lattice structure must be overcome by the energy released from its interaction with the solvent. This balance is often unfavorable for hydrophobic compounds in water.

Q3: What is the first thing I should try to get my compound into an aqueous solution?

A: The simplest approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol (B145695), to create a concentrated stock solution.[2] This stock can then be serially diluted into your aqueous buffer. However, be aware that the compound may precipitate at higher concentrations as the percentage of the organic solvent decreases.

Q4: What are the main strategies to systematically improve the aqueous solubility of a hydrophobic compound like this one?

A: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3] The most common and accessible methods for a research setting include:

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.[3]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[4][5]

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes with the compound, thereby increasing its solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. The structure of this compound does not suggest it is readily ionizable, so this method may be less effective.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanoscale can increase its dissolution rate and saturation solubility.[6][7] This is a more advanced technique.

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.

Troubleshooting Steps:

  • Decrease Final Concentration: The most common reason for precipitation is that the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Try preparing a more dilute solution.

  • Optimize Co-solvent Percentage: The amount of DMSO (or other organic solvent) in the final solution may be too low. While high concentrations of organic solvents can be toxic to cells, you may be able to increase the percentage slightly. It is recommended to keep the final DMSO concentration below 1% for most cell-based assays, and ideally below 0.5%.

  • Gentle Warming and Agitation: After dilution, gently warm the solution (e.g., to 37°C) and vortex or sonicate it for a short period.[2] This can help overcome the initial energy barrier to dissolution. Be cautious with heat if your compound is thermally unstable.

  • Switch to a Different Co-solvent: If DMSO is not effective or is incompatible with your experiment, consider other water-miscible solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[8]

  • Employ a Solubilizing Excipient: If co-solvents alone are insufficient, you will need to use a solubilizing agent like a surfactant or cyclodextrin. Proceed to the relevant experimental protocols below.

Issue 2: I need to prepare a stock solution at a higher concentration than what is achievable with co-solvents alone.

Troubleshooting Steps:

  • Select a Surfactant: Surfactants form micelles that can encapsulate hydrophobic molecules, significantly increasing their apparent solubility in water.[4] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polyoxyl 35 castor oil (Cremophor EL) are commonly used in pharmaceutical formulations and are often less likely to cause cellular toxicity than ionic surfactants.[4]

  • Determine the Critical Micelle Concentration (CMC): Surfactants are most effective at concentrations above their CMC. You can find CMC values for common surfactants in the literature. You should prepare your formulation with the surfactant concentration above its CMC.

  • Screen Different Surfactants: The effectiveness of a surfactant can be compound-specific. If one surfactant does not provide the desired solubility, test others with different structures or Hydrophilic-Lipophilic Balance (HLB) values.[4]

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[9] This is a very effective method for increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Data Presentation: Solubility Enhancement Strategies

Since no specific quantitative data for this compound is available, this table summarizes the primary enhancement strategies applicable to hydrophobic compounds. Researchers should experimentally determine the optimal method and resulting solubility.

Method Mechanism of Action Potential Advantages Potential Disadvantages Common Agents
Co-solvency Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the solute and the solvent.[3]Simple to prepare and screen; effective for moderate solubility increases.Potential for solvent toxicity in biological assays; compound may precipitate upon further dilution.DMSO, Ethanol, Propylene Glycol, PEG 400[8]
Micellar Solubilization Surfactant molecules form micelles above the CMC, encapsulating the hydrophobic drug in their core.[4]Can achieve significant increases in solubility; established method in drug formulation.Potential for surfactant-induced toxicity; can interfere with some biological assays.Polysorbate 80, Polysorbate 20, Cremophor EL, Solutol HS 15
Cyclodextrin Complexation The hydrophobic compound is encapsulated within the lipophilic cavity of the cyclodextrin molecule.[9]High solubilization capacity; can improve compound stability; generally low toxicity.Can be more expensive; formation of the complex needs to be confirmed.β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Nanoparticle Formulation Increases the surface area-to-volume ratio of the compound, leading to a higher dissolution rate and saturation solubility.[6][7]Can dramatically improve bioavailability; suitable for very poorly soluble compounds.Requires specialized equipment (e.g., homogenizer, sonicator); complex formulation process.PLGA, Chitosan, Solid Lipid Nanoparticles[7]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

This protocol determines the equilibrium (thermodynamic) solubility of the compound.[10][11]

  • Preparation: Add an excess amount of this compound powder to several vials containing the desired aqueous buffer (e.g., PBS, pH 7.4). The solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10][11]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Centrifuge the samples (e.g., at 14,000 rpm for 20 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully collect an aliquot from the clear supernatant. Be cautious not to disturb the pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent (in which the compound is freely soluble, like methanol (B129727) or acetonitrile) and determine the concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.[10][12]

Protocol 2: Screening for Optimal Co-solvent System

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Co-solvent Mixtures: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO in PBS).

  • Dilution: Add a small volume of the compound's stock solution to each co-solvent mixture to achieve the desired final concentration.

  • Observation: Vortex each solution and let it stand for at least 1-2 hours. Visually inspect for any signs of precipitation.

  • Analysis: For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound remaining in the supernatant as described in Protocol 1. The highest concentration that remains clear is the kinetic solubility in that co-solvent system.[10]

Protocol 3: Solubility Enhancement using Surfactants

  • Surfactant Solutions: Prepare a series of solutions of a selected surfactant (e.g., Polysorbate 80) in your aqueous buffer at concentrations above its CMC (the CMC of Polysorbate 80 is ~0.012 mM).

  • Compound Addition: Add an excess amount of this compound powder to each surfactant solution.

  • Equilibration & Analysis: Follow the shake-flask protocol (Protocol 1, steps 2-5) to determine the equilibrium solubility in each surfactant solution.

Protocol 4: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

This method is effective for preparing small batches for experimental use.[13]

  • Molar Ratio: Determine the desired molar ratio of the compound to cyclodextrin (a 1:1 ratio is a good starting point).[13]

  • Slurry Formation: Place the weighed amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.

  • Kneading: Dissolve the compound in a minimal amount of ethanol and add it to the cyclodextrin paste. Knead the mixture thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Final Product: The resulting dry powder is the inclusion complex. You can then test its solubility in your aqueous buffer using the shake-flask method.

Mandatory Visualizations

G cluster_start Start cluster_methods Solubility Enhancement Screening cluster_eval Evaluation cluster_end Outcome start Poorly Soluble Compound (this compound) cosolvent Co-solvency (DMSO, Ethanol) start->cosolvent surfactant Surfactants (Polysorbate 80) start->surfactant cyclodextrin Cyclodextrins (HP-β-CD) start->cyclodextrin sol_test Shake-Flask Solubility Assay cosolvent->sol_test surfactant->sol_test cyclodextrin->sol_test precip_check Precipitation Check (Visual / Nephelometry) sol_test->precip_check precip_check->cosolvent If Precipitates, Re-screen optimized Optimized Aqueous Formulation precip_check->optimized If Soluble & Stable

Caption: Experimental workflow for enhancing and evaluating aqueous solubility.

G cluster_before Before Co-solvent cluster_after After Co-solvent Addition water Water Molecules (High Polarity) drug_agg Drug Aggregate (Insoluble) solvent_mix Water + Co-solvent (Reduced Polarity) drug_sol Dissolved Drug plus + arrow ---> cluster_after cluster_after cluster_before cluster_before

Caption: Mechanism of co-solvency for improving drug solubility.

Caption: Surfactant micelle encapsulating a hydrophobic drug molecule.

G drug Hydrophobic Drug complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex plus +

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

References

Technical Support Center: Purification of Epoxy-Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the purification of epoxy-sesquiterpenoids.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question: My epoxy-sesquiterpenoid is degrading during purification. What are the common causes and solutions?

Answer: Degradation is a significant challenge due to the inherent instability of many epoxy-sesquiterpenoids. The epoxide ring is susceptible to opening under various conditions. Key causes include:

  • Thermal Instability: Many sesquiterpenoids are thermolabile, and elevated temperatures during analysis or extraction can lead to degradation.[1] Gas chromatography (GC), while a common analytical tool for sesquiterpenes, can cause degradation of thermally sensitive compounds.[1]

    • Solution: Employ low-temperature purification techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1] If using column chromatography, consider running the column in a cold room.

  • Acid/Base Sensitivity: The epoxide moiety is highly sensitive to acidic or basic conditions, which can catalyze ring-opening reactions. Standard silica (B1680970) gel can be slightly acidic, leading to degradation on the column.

    • Solution: Use deactivated or neutral silica gel. Alternatively, reversed-phase chromatography (e.g., C18) can be employed to avoid the acidic surface of silica.

  • Solvent Effects: Certain solvents can promote degradation. For instance, in the synthesis of some epoxides, using Tetrahydrofuran (THF) as a solvent is necessary to prevent the formation of epoxide-opened products.[2]

    • Solution: Perform small-scale solvent stability tests before large-scale purification. Use high-purity, degassed solvents to minimize reactive impurities.

  • Container and Storage Issues: Some compounds in the 4,5-epoxymorphinan series have been shown to degrade when stored in amber glass HPLC vials, a reaction catalyzed by a colorant in the glass.[3] Some compounds are also unstable at room temperature, turning yellow upon standing.[2]

    • Solution: Evaluate container effects on sample stability.[3] Store purified compounds at low temperatures under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.

Question: I am struggling to separate my target epoxy-sesquiterpenoid from other structurally similar impurities or isomers. What strategies can I use?

Answer: Co-elution is a common problem, especially with complex natural product extracts or synthetic reaction mixtures containing multiple isomers.

  • Chromatography Mode Selection: Standard silica gel chromatography may not be sufficient for separating compounds with similar polarities.[4]

    • Solution 1: Reversed-Phase HPLC: This is often the method of choice for analyzing sesquiterpene lactones and other non-volatile terpenoids due to its high resolving power.[1]

    • Solution 2: Silver Ion Chromatography: This technique is highly effective for separating compounds based on the number, position, and stereochemistry of double bonds. Silver ions form reversible π-complexes with unsaturated compounds, altering their retention behavior.[5][6] It can be used in various formats, including High-Speed Counter-Current Chromatography (HSCCC).[5]

    • Solution 3: High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid separation technique that avoids solid stationary phases, minimizing the risk of irreversible adsorption and sample denaturation.[5] It has been successfully used to separate sesquiterpenoids from complex mixtures.[7]

  • Method Optimization: Fine-tuning your existing method can significantly improve resolution.

    • Solution: Systematically optimize the solvent system (e.g., gradient elution in HPLC), flow rate, and column temperature. For complex mixtures, combining different chromatographic techniques, such as HSCCC followed by preparative HPLC, can yield high-purity compounds.[5][7]

Logical Troubleshooting Flowchart

This diagram outlines a systematic approach to diagnosing and solving common purification problems like low yield or poor purity.

G start Problem Identified (e.g., Low Yield, Low Purity) check_degradation Is the compound degrading? start->check_degradation check_separation Is separation poor? start->check_separation degradation_yes Yes check_degradation->degradation_yes Yes separation_yes Yes check_separation->separation_yes Yes cause_thermal Thermal Lability? degradation_yes->cause_thermal cause_ph pH Sensitivity? degradation_yes->cause_ph cause_solvent Solvent/Storage Issue? degradation_yes->cause_solvent sol_thermal Use Low-Temp Method (e.g., cold room, HPLC) cause_thermal->sol_thermal sol_ph Use Neutral Stationary Phase (e.g., Neutral Silica, C18) cause_ph->sol_ph sol_solvent Test Solvent Stability Use Inert Vials/Atmosphere cause_solvent->sol_solvent cause_polarity Similar Polarity? separation_yes->cause_polarity cause_isomers Isomers Present? separation_yes->cause_isomers sol_polarity Change Chromatography Mode (e.g., RP-HPLC, HSCCC) cause_polarity->sol_polarity sol_isomers Use High-Resolution Technique (e.g., Silver Ion Chrom., Chiral Column) cause_isomers->sol_isomers

Caption: A troubleshooting flowchart for epoxy-sesquiterpenoid purification.

Frequently Asked Questions (FAQs)

Question: What is the recommended general workflow for purifying epoxy-sesquiterpenoids from a crude extract?

Answer: A multi-step approach is typically required to achieve high purity. A modern purification method for volatile sesquiterpenes involves a combination of extraction and chromatographic steps.[8] The general workflow can be adapted for epoxy-sesquiterpenoids.

  • Extraction: Start with a suitable solvent extraction (e.g., with petroleum ether, ethyl acetate, or a CHCl3/MeOH mixture) to obtain a crude extract.[9][10]

  • Initial Cleanup (Optional): For very complex extracts, a preliminary separation using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning can enrich the target compounds and remove major impurities.

  • Primary Chromatographic Separation: Use a robust technique like Flash Column Chromatography (FCC) or High-Speed Counter-Current Chromatography (HSCCC) for the initial fractionation of the extract.[2][7] This step aims to separate the compounds into less complex fractions.

  • Final Purification/Polishing: Purify the enriched fractions containing the target compound using a high-resolution technique like semi-preparative or preparative HPLC to isolate the compound to the desired purity.[7][8][9]

  • Structure Verification: Confirm the structure and purity of the final compound using analytical techniques such as NMR, LC-MS, and GC-MS.[4][11][12]

General Purification Workflow

This diagram illustrates a typical multi-step workflow for the isolation of epoxy-sesquiterpenoids.

G cluster_0 Upstream cluster_1 Purification Process cluster_2 Downstream start Crude Extract (from Natural Source or Synthesis) partition Liquid-Liquid Partitioning or SPE Cleanup start->partition primary_chrom Primary Chromatography (e.g., Flash Column, HSCCC) partition->primary_chrom Enriched Fractions polish_chrom Polishing Chromatography (e.g., Prep-HPLC) primary_chrom->polish_chrom Target Fractions analysis Analysis & Verification (NMR, LC-MS) polish_chrom->analysis final_product Pure Compound analysis->final_product

Caption: A general workflow for purifying epoxy-sesquiterpenoids.

Data Summary

Table 1: Comparison of Chromatographic Techniques for Sesquiterpenoid Separation
TechniqueStationary/Mobile Phase TypeKey AdvantagesCommon Applications & PurityReferences
Flash Column Chromatography (FCC) Normal Phase (Silica Gel)Good for initial fractionation, scalable, cost-effective.Purification of synthetic intermediates.[2]
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (C18), Normal PhaseHigh resolution, excellent for final polishing, widely applicable.Analysis and purification of thermolabile compounds; purities >95% achievable.[1][7][13]
High-Speed Counter-Current Chromatography (HSCCC) Liquid-Liquid PartitionNo solid support (reduces degradation), high sample recovery.Separation of crude extracts; purities of 95-98% reported for sesquiterpenoids.[5]
Silver Ion (Ag⁺) Chromatography Ag⁺-impregnated Silica or HSCCC mobile phaseExcellent for separating compounds based on unsaturation (double bonds).Isomer separation, purification from complex mixtures.[5][6]
Gas Chromatography (GC) Various capillary columnsHigh analytical resolution for volatile compounds.Primarily for analysis; risk of thermal degradation for labile epoxides.[1][4]

Detailed Experimental Protocols

Protocol 1: General Flash Column Chromatography (FCC)

This protocol is a general guideline for the initial fractionation of a crude extract containing epoxy-sesquiterpenoids.

  • Sample Preparation: Dissolve the crude extract (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Adsorb this solution onto a small amount of silica gel (2-3 times the sample weight) and dry it under vacuum to create a dry load.

  • Column Packing: Select a column size appropriate for the sample amount. Pack the column with silica gel (typically 50-100 times the sample weight) as a slurry in the initial, least polar mobile phase (e.g., n-hexane).

  • Loading: Carefully add the prepared dry load to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by slowly adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% n-hexane to 50:50 n-hexane:ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the target compound.

  • Pooling: Combine the fractions that contain the pure or enriched target compound for further purification or solvent evaporation.

Protocol 2: General Preparative Reversed-Phase HPLC

This protocol is suitable for the final polishing step to obtain a high-purity epoxy-sesquiterpenoid.

  • System Preparation: Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or ELSD) and a reversed-phase column (e.g., C18). Equilibrate the column with the initial mobile phase conditions. A common mobile phase for sesquiterpenoids is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[5][7]

  • Sample Preparation: Dissolve the enriched fraction from the previous step in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): First, optimize the separation on an analytical scale HPLC using a gradient elution to find the ideal conditions for separating the target compound from its impurities.

  • Injection and Separation (Preparative Scale): Inject the filtered sample onto the preparative column. Run the separation using the optimized gradient method.

  • Fraction Collection: Use an automated fraction collector, triggering collection based on the detector signal (e.g., when the target peak elutes).

  • Purity Analysis: Analyze the collected fractions containing the target peak using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (methanol or acetonitrile) using a rotary evaporator. The remaining water can be removed by lyophilization (freeze-drying) to yield the pure compound.

References

Technical Support Center: Synthesis of Furanogermacrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of furanogermacrene derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of furanogermacrene derivatives, with a focus on common challenging steps such as macrocyclization and furan (B31954) ring formation.

Problem 1: Low Yield in Nozaki-Hiyama-Kishi (NHK) Macrocyclization

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for forming the ten-membered germacrane (B1241064) ring, a key structural feature of furanogermacrenes. However, achieving high yields in this intramolecular reaction can be challenging.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Chromium Catalyst Use fresh, high-purity CrCl₂. The quality of the chromium salt is critical for the reaction's success. Impurities can inhibit the catalytic cycle.
Suboptimal Nickel Co-catalyst Concentration The concentration of the NiCl₂ co-catalyst is crucial. While necessary to initiate the reaction, excess nickel can lead to undesired side reactions, such as alkene dimerization.[1] A typical starting point is 5 mol%.
Incorrect Solvent The choice of solvent is critical for the solubility of the chromium salts and for promoting the desired reaction pathway.[1] DMF and DMSO are commonly used solvents.[1] A mixture of DMF and THF or DMSO can also be effective.
Inappropriate Reaction Temperature and Time Optimization of reaction temperature and time is essential. For some substrates, lower temperatures (e.g., room temperature) and shorter reaction times (e.g., 24 hours) can improve yields by minimizing decomposition and side reactions.[2]
Halogen Choice in the Precursor The nature of the halide in the vinyl or allyl halide precursor can significantly impact the reaction yield. Vinyl iodides are often more reactive than vinyl bromides and can lead to higher yields in the NHK reaction.[2]
Difficult Workup and Product Isolation The workup procedure is critical for isolating the desired macrolactone and removing chromium residues. A specialized workup using an aqueous solution of sodium serinate can be effective in sequestering chromium ions.
Problem 2: Inefficient Furan Ring Formation

The construction of the furan moiety is another critical step that can be prone to low yields. The choice of synthetic strategy will depend on the available starting materials and the desired substitution pattern on the furan ring.

Possible Causes and Solutions:

CauseRecommended Solution
Low Reactivity of Precursors in Paal-Knorr Synthesis The Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, can be sluggish if the carbonyl groups are sterically hindered or electronically deactivated. The use of a dehydrating agent such as P₂O₅ or a Lewis acid catalyst can facilitate the cyclization.
Side Reactions in Furan Annulation Annulation strategies, while powerful, can sometimes lead to the formation of undesired side products. Careful control of reaction conditions, such as temperature and stoichiometry of reagents, is crucial.
Poor Yield in Intermolecular Cycloadditions For strategies involving intermolecular reactions to build the furan ring, ensure precise stoichiometric ratios of the reactants. The purity of the starting materials is also critical to prevent catalysis of side reactions.
Catalyst Deactivation in Metal-Catalyzed Furan Synthesis In metal-catalyzed approaches, such as those employing gold or palladium, catalyst deactivation can be a significant issue. Ensure the use of a fresh, properly stored catalyst and consider performing the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for a successful Nozaki-Hiyama-Kishi (NHK) macrocyclization?

A1: The most critical factors for a successful NHK macrocyclization are the quality and stoichiometry of the chromium and nickel salts, the choice of an appropriate solvent (typically DMF or DMSO), and the careful optimization of reaction temperature and time. The reactivity of the halide precursor (iodide vs. bromide) also plays a significant role in achieving high yields.[1][2]

Q2: My germacrone (B1671451) precursor is unstable. How can I handle it during the synthesis?

A2: Germacrone and its derivatives can be prone to degradation. It is advisable to use freshly prepared or purified germacrone for subsequent steps. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Purification should be performed rapidly, and the compound should be stored at low temperatures, protected from light.

Q3: I am observing the formation of multiple diastereomers during the macrocyclization step. How can I improve the stereoselectivity?

A3: The stereoselectivity of the macrocyclization can often be influenced by the reaction conditions. For the NHK reaction, the choice of ligands on the metal center can sometimes control the stereochemical outcome. In other cyclization reactions, the conformation of the acyclic precursor can dictate the stereochemistry of the product. Conformational analysis using computational methods may provide insights into the preferred transition states leading to different diastereomers. Purification of the desired diastereomer can often be achieved using techniques like HPLC.

Q4: What are the best methods for purifying furanogermacrene derivatives?

A4: The purification of furanogermacrene derivatives can be challenging due to their often similar polarities and potential for isomerization on silica (B1680970) gel. Column chromatography on silica gel is a common method, but care must be taken to avoid prolonged exposure to the stationary phase. The use of a less acidic stationary phase, such as neutral alumina, or deactivated silica gel may be beneficial. For the separation of diastereomers or closely related analogs, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often the most effective technique.

Q5: How can I confirm the structure and stereochemistry of my synthesized furanogermacrene derivatives?

A5: A combination of spectroscopic techniques is essential for the structural elucidation of furanogermacrene derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon skeleton and the position of substituents. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity. Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are critical for determining the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as carbonyls and the furan ring.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete 3D structure, including absolute stereochemistry.

Quantitative Data Summary

The following tables summarize quantitative data from the literature for key reactions in the synthesis of furanogermacrene precursors and related macrocycles.

Table 1: Optimization of the Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction

EntryPrecursorCrCl₂ (equiv)NiCl₂ (mol %)SolventTemperature (°C)Time (h)Yield (%)Reference
1Vinyl Bromide105DMF504825[2]
2Vinyl Bromide105DMF/THF (1:1)504815[2]
3Vinyl Bromide105DMF254835[2]
4Vinyl Iodide105DMF252461[2]

Table 2: Synthesis of Germacrone Derivatives

ProductStarting MaterialReagents and ConditionsSolventYield (%)Reference
GermacrolGermacroneLiAlH₄, -10°C, 1hTHF84[3]

Experimental Protocols

Key Experiment: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This protocol is a general guideline for the intramolecular NHK reaction to form the germacrane ring, based on the successful synthesis of a macrolactone intermediate.[2]

Materials:

  • Vinyl iodide precursor

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add CrCl₂ (10 equivalents) and NiCl₂ (5 mol%).

  • Add anhydrous DMF to the flask.

  • Add a solution of the vinyl iodide precursor (1 equivalent) in anhydrous DMF to the flask via syringe.

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium serinate and stir for 30 minutes.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired macrolactone.

Visualizations

Logical Workflow for Troubleshooting Low NHK Reaction Yield

G start Low Yield in NHK Reaction check_reagents Check Reagent Quality (CrCl₂, NiCl₂) start->check_reagents check_reagents->start Reagents Impure optimize_solvent Optimize Solvent System (DMF, DMSO, mixtures) check_reagents->optimize_solvent Reagents OK optimize_conditions Optimize Reaction Conditions (Temperature, Time) optimize_solvent->optimize_conditions Solvent Optimized change_precursor Modify Precursor Halide (Bromide to Iodide) optimize_conditions->change_precursor Conditions Optimized improve_workup Improve Workup Procedure (e.g., Sodium Serinate Wash) change_precursor->improve_workup Precursor Modified success Improved Yield improve_workup->success Workup Improved

Caption: Troubleshooting flowchart for low yield in the NHK reaction.

Signaling Pathway: Simplified Catalytic Cycle of the NHK Reaction

G cluster_catalyst Catalyst Regeneration cluster_reaction Key Steps CrII Cr(II) Ni0 Ni(0) CrII->Ni0 2e⁻ reduction CrIII Cr(III) CrIII->CrII Reduction (Sacrificial Reductant) RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition (R-X) NiII Ni(II) RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation Product Alcohol Product RCrIIIX->Product Nucleophilic Addition Aldehyde Aldehyde Aldehyde->Product

Caption: Simplified catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

References

Technical Support Center: Epoxy Ring Stability in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the degradation of epoxy rings during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Unexpectedly Low or No Yield of the Desired Ring-Opened Product

Question: My epoxide ring-opening reaction has a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in epoxide ring-opening reactions can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for troubleshooting.[1]

Potential CauseRecommended Solutions
Catalyst Deactivation or Insufficient Loading Lewis acid catalysts are sensitive to moisture; use freshly opened or properly stored anhydrous solvents and reagents. Optimize catalyst loading, as too little can result in an incomplete reaction, while an excess may promote side reactions.[1]
Inappropriate Reaction Temperature A temperature that is too low will lead to an incomplete reaction, whereas high temperatures can cause decomposition of starting materials or products.[1] Monitor the reaction temperature closely and optimize it for your specific substrate and catalyst system.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.[1]
Steric Hindrance For sterically hindered epoxides, longer reaction times or higher temperatures may be necessary. The choice between acid-catalyzed and base-catalyzed conditions is critical, as they favor attack at different carbons of the epoxide.[1]
Side Reactions (e.g., Polymerization) The high reactivity of epoxides can lead to polymerization, especially under harsh acidic conditions.[2] Consider reducing the catalyst concentration or using a milder catalyst. The addition of a small amount of water (8-10 wt%) has been shown to suppress side reactions in some cases.[2]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a mixture of products, including a significant amount of diol. How can I minimize byproduct formation?

Answer: The most common byproduct in epoxide reactions is the corresponding diol, formed by the ring-opening of the epoxide by water. Other side reactions can also occur depending on the substrate and reaction conditions.

Potential CauseRecommended Solutions
Presence of Water Ensure all reagents and solvents are anhydrous. Dry your solvents and glassware thoroughly before use.
Inappropriate pH Carefully control the pH of your reaction. For acid-catalyzed reactions, use the minimum amount of acid necessary to promote the desired reaction. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the nucleophile but not so strong as to cause undesired side reactions.
Carbocation Rearrangements In acid-catalyzed reactions of certain epoxides, carbocation intermediates can rearrange to form more stable carbocations, leading to undesired products. Using a less polar solvent or a milder Lewis acid can sometimes minimize rearrangements.[1]
Unwanted Nucleophilic Attack If your molecule contains other nucleophilic functional groups (e.g., alcohols, amines), they may react intramolecularly with the epoxide. It is advisable to protect these functional groups before carrying out the epoxide ring-opening reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of the epoxy ring?

A1: The pH of the reaction medium has a significant impact on the stability of the epoxy ring. Under acidic conditions, the epoxide oxygen is protonated, which activates the ring for nucleophilic attack.[3][4] This can lead to rapid ring-opening, even with weak nucleophiles like water or alcohols.[3][4] Under neutral or basic conditions, the epoxide ring is generally more stable and requires a strong nucleophile for ring-opening to occur.[4] However, at very high pH, some epoxides can undergo hydroxide-catalyzed hydrolysis.

Influence of pH on Epoxide Hydrolysis Rate

pH Range Predominant Mechanism Relative Rate
Acidic (pH < 7) Acid-catalyzed hydrolysis Fast
Neutral (pH ≈ 7) Uncatalyzed hydrolysis Slow

| Basic (pH > 7) | Base-catalyzed hydrolysis | Moderate to Fast |

Q2: What is the effect of temperature on epoxy ring degradation?

A2: Temperature plays a crucial role in the stability of epoxy rings. Higher temperatures generally accelerate the rate of degradation reactions, including hydrolysis and polymerization.[1] For most standard epoxy resins, the ideal application temperature is between 60°F and 78°F (15°C and 25.5°C). Temperatures above 78°F can significantly speed up the curing process, potentially leading to incomplete reactions or the formation of byproducts.[5] Conversely, very low temperatures can significantly slow down or even halt the desired reaction.[1]

Q3: Which solvents are recommended to maintain epoxy ring stability?

A3: The choice of solvent is critical for preventing unwanted degradation of the epoxy ring. Polar aprotic solvents are often a good choice as they can solvate the epoxide without participating in the reaction.

General Solvent Recommendations for Epoxy Reactions

Solvent Type Examples Suitability
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN) Generally suitable, minimize solvent participation.
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH) Can act as nucleophiles, leading to diol or ether byproducts. Use with caution.

| Nonpolar | Toluene, Hexane | May have poor solubility for polar reactants. |

It is important to note that the presence of residual solvent can affect the curing process and the final properties of the material.[6]

Q4: How can I prevent unwanted polymerization of my epoxy-containing compound?

A4: Unwanted polymerization is a common side reaction, especially under strongly acidic conditions.[1] To prevent this, consider the following:

  • Use a milder acid catalyst: Lewis acids can offer better control than Brønsted acids.[1]

  • Control the reaction temperature: Avoid high temperatures which can accelerate polymerization.[1]

  • Use an appropriate solvent: A non-coordinating, aprotic solvent is often preferred.[1]

  • Control stoichiometry: In some cases, an excess of the nucleophile can help to outcompete the polymerization reaction.

Experimental Protocols

Protocol 1: Monitoring Epoxy Ring Degradation using FTIR Spectroscopy

This protocol provides a general method for monitoring the degradation of an epoxy resin in real-time using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • Epoxy-containing sample

  • FTIR spectrometer with a transmission or Attenuated Total Reflectance (ATR) accessory

  • Heating stage (if monitoring thermal degradation)

  • Nitrogen or air purge

Procedure:

  • Sample Preparation: Prepare a thin film of the epoxy sample suitable for FTIR analysis. For transmission, this may involve pressing the sample between two KBr plates. For ATR, the sample can be placed directly on the ATR crystal.

  • Initial Spectrum: Record an initial FTIR spectrum of the sample at room temperature. Identify the characteristic absorption band of the epoxy ring, which typically appears around 910-810 cm⁻¹.

  • Initiate Degradation: Begin the degradation process. This could involve heating the sample on a heating stage to a specific temperature or exposing it to a specific chemical environment.

  • Time-Resolved Spectra: Collect FTIR spectra at regular time intervals as the degradation proceeds.

  • Data Analysis: Monitor the decrease in the intensity of the epoxy ring absorption band over time. This can be used to determine the kinetics of the degradation reaction. Simultaneously, monitor the appearance of new absorption bands that correspond to degradation products (e.g., hydroxyl groups from hydrolysis, carbonyl groups from oxidation).[7][8]

Protocol 2: Protection of an Epoxide using a Silyl (B83357) Ether

This protocol describes a general procedure for the protection of a hydroxyl group as a silyl ether in a molecule that also contains an epoxide, to prevent intramolecular ring-opening.

Materials:

  • Substrate containing both an alcohol and an epoxide

  • Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)

  • Base (e.g., Imidazole)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or N,N-Dimethylformamide, DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 eq) and imidazole (B134444) (2.0 eq) in anhydrous DCM.

  • Addition of Silylating Agent: Add TBDMSCl (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Deprotection of a Silyl Ether in the Presence of an Epoxide

This protocol describes the selective removal of a silyl ether protecting group without affecting a nearby epoxide.

Materials:

  • Silyl-protected substrate containing an epoxide

  • Deprotecting agent (e.g., Tetrabutylammonium fluoride, TBAF, or Acetic acid)

  • Solvent (e.g., Tetrahydrofuran, THF)

Procedure (using TBAF):

  • Setup: Dissolve the silyl-protected substrate (1.0 eq) in THF in a plastic reaction vessel (fluoride ions can etch glass).

  • Addition of Deprotecting Agent: Add a 1.0 M solution of TBAF in THF (1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_end Completion start Start with Epoxide-Containing Compound check_stability Assess Potential Degradation Pathways start->check_stability select_conditions Select Reaction Conditions (Solvent, Temp, pH) check_stability->select_conditions run_reaction Perform Experiment select_conditions->run_reaction monitor Monitor Reaction Progress (TLC, FTIR, etc.) run_reaction->monitor analyze Analyze Results monitor->analyze troubleshoot Troubleshoot Unexpected Outcomes analyze->troubleshoot Low Yield / Byproducts end Successful Product Formation analyze->end Desired Outcome optimize Optimize Conditions troubleshoot->optimize optimize->select_conditions

Caption: A general workflow for planning and executing experiments involving epoxy rings.

acid_base_opening cluster_acid Acid-Catalyzed Ring Opening cluster_base Base-Catalyzed Ring Opening epoxide_acid Unsymmetrical Epoxide protonation Protonation of Epoxide Oxygen epoxide_acid->protonation H+ attack_acid Nucleophilic Attack at the More Substituted Carbon protonation->attack_acid Weak Nucleophile (e.g., H2O) product_acid Trans-diol Product attack_acid->product_acid epoxide_base Unsymmetrical Epoxide attack_base Nucleophilic Attack at the Less Substituted Carbon epoxide_base->attack_base Strong Nucleophile (e.g., OH-) alkoxide Alkoxide Intermediate attack_base->alkoxide product_base Trans-diol Product alkoxide->product_base Protonation

References

Technical Support Center: Interpreting Complex NMR Spectra of Germacrane-Type Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of germacrane-type sesquiterpenes. The inherent conformational flexibility and often subtle stereochemical differences in these molecules can lead to complex and challenging NMR spectra. This guide offers strategies to resolve these issues and obtain high-quality, interpretable data for confident structure elucidation.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my germacrane-type sesquiterpene broad and poorly resolved?

A1: The ten-membered ring of the germacrane (B1241064) skeleton is conformationally flexible. Many germacrane-type sesquiterpenes exist as a mixture of interconverting conformers at room temperature.[1] If the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to significant line broadening, making interpretation difficult.

Q2: I am observing more signals in the ¹H and ¹³C NMR spectra than expected for a single compound. What could be the reason?

A2: This is also a common consequence of the conformational flexibility of the germacrane ring. At or below room temperature, some germacrane sesquiterpenes can exist as two or more stable conformers that are distinguishable by NMR.[2] This results in two or more sets of signals, giving the appearance of a mixture.

Q3: How can I address the issue of signal broadening and multiple sets of signals due to conformational isomers?

A3:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful technique to study conformational dynamics.[3] At higher temperatures, the rate of interconversion between conformers may increase, leading to a single set of sharp, averaged signals. Conversely, at lower temperatures, the exchange can be slowed down, resulting in sharp signals for each individual conformer, which can then be characterized separately.[1]

  • Changing the Solvent: The equilibrium between different conformers can be influenced by the solvent. Acquiring spectra in a range of deuterated solvents (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can sometimes favor one conformer over others or alter the chemical shifts sufficiently to resolve overlapping signals.[3][4] Aromatic solvents like benzene-d₆ are known to induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that can be particularly useful.[3]

Q4: The aliphatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I begin to assign these signals?

A4: Severe signal overlap in the aliphatic region is a common challenge.[5] Two-dimensional (2D) NMR techniques are essential for resolving these overlapping signals by spreading them into a second dimension.[3]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other (typically through two or three bonds), helping to trace out spin systems even when signals overlap in the 1D spectrum.[3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[6] Since ¹³C spectra have a much wider chemical shift range, this is a very effective method for separating overlapping proton signals based on the chemical shift of the carbon they are attached to.[3][6]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons of a particular structural fragment, even if some of the signals are obscured in the 1D spectrum.[7]

Q5: How can I piece together the different fragments of the molecule to determine the overall carbon skeleton?

A5: The ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for this step. It shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[6] By identifying these long-range correlations, you can connect the different spin systems and fragments identified from COSY and HSQC to build the complete carbon skeleton.[8]

Q6: My compound has several stereocenters. How can I determine the relative stereochemistry using NMR?

A6: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the key experiments for determining relative stereochemistry.[9] These experiments detect protons that are close to each other in space (typically < 5 Å), irrespective of whether they are connected through bonds.[9]

  • NOESY: For small molecules like sesquiterpenes, a positive NOE is typically observed.[9]

  • ROESY: This experiment is particularly useful for medium-sized molecules where the NOE might be close to zero. The ROE is always positive, which can simplify interpretation.[9] By observing key NOE or ROE correlations between protons on different parts of the molecule, you can deduce their relative spatial arrangement and assign the stereochemistry. For example, a strong NOE between a methyl group and a methine proton would indicate that they are on the same face of the molecule.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad, unresolved signals in the ¹H NMR spectrum. Conformational exchange on the NMR timescale.[1]1. Acquire the spectrum at a higher temperature to increase the rate of conformational exchange and obtain sharp, averaged signals. 2. Acquire the spectrum at a lower temperature to "freeze out" individual conformers, resulting in sharp signals for each.[1]
More ¹H and ¹³C signals than expected. Presence of multiple stable conformers at the analysis temperature.1. Perform variable temperature (VT) NMR experiments to see if the signals coalesce at higher temperatures. 2. Analyze the spectra at low temperature where each conformer can be individually characterized.
Severe overlap in the aliphatic region of the ¹H NMR spectrum. Many protons in chemically similar environments.[5]1. Utilize 2D NMR techniques:     - COSY to identify coupled protons and spin systems.[3]     - HSQC to disperse proton signals based on the chemical shifts of their attached carbons.[3][6]     - TOCSY to identify all protons within a spin system. 2. Acquire the spectrum in a different solvent (e.g., C₆D₆) to induce chemical shift changes.[3][4]
Difficulty in connecting different molecular fragments. Lack of clear coupling information in the 1D spectrum.Run an HMBC experiment to identify long-range (2- and 3-bond) ¹H-¹³C correlations, which will allow you to piece together the carbon skeleton.[6]
Ambiguous relative stereochemistry. Inability to determine the spatial relationship between protons from coupling constants alone.Perform NOESY or ROESY experiments to identify protons that are close in space. The presence or absence of specific NOE/ROE correlations can help establish the relative stereochemistry.[9]
Missing expected HMBC correlations. The long-range coupling constant (J) for a particular correlation may be close to zero. The delay in the HMBC pulse sequence is optimized for a specific range of J values.1. Re-run the HMBC experiment with a different optimization for the long-range coupling constant.[6] 2. Consider that the absence of a correlation does not definitively mean the protons and carbons are more than three bonds apart.[6]
Weak or no NOE signals observed. The molecule may be of a size where the NOE is close to zero.[9]Run a ROESY experiment. The ROE is always positive and can provide the necessary spatial correlation information when NOESY fails.[9]

Data Presentation: Typical NMR Data for Germacrane Sesquiterpenes

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key signals in germacrane-type sesquiterpenes. Note that these are approximate ranges and the exact chemical shifts will depend on the specific substitution pattern and stereochemistry of the molecule.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Methyl Groups (e.g., C-12, C-13, C-14, C-15) 0.8 - 2.015 - 30Often appear as singlets, doublets, or triplets depending on their location and neighboring protons.
Methylene Groups (CH₂) 1.0 - 3.020 - 45Typically show complex overlapping multiplets in the ¹H NMR spectrum.
Methine Groups (CH) 1.5 - 4.530 - 60Chemical shifts are highly dependent on the presence of adjacent functional groups.
Olefinic Protons/Carbons 4.5 - 6.5110 - 150Signals for protons and carbons involved in double bonds.
Carbons attached to Oxygen (e.g., C-O, C-OH, C-OR) 3.0 - 5.5 (for attached H)60 - 90Deshielded due to the electronegativity of the oxygen atom.
Carbonyl Carbons (C=O) -165 - 220Do not have attached protons and are only observed in the ¹³C NMR spectrum.

Note: Data compiled from various sources on sesquiterpene NMR data.[10][11]

Experimental Protocols

The following are generalized protocols for key 2D NMR experiments. Specific parameters may need to be optimized based on the spectrometer, probe, and sample concentration.

Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).

  • Experiment Selection: Load a standard COSY parameter set (e.g., cosygpqf on Bruker systems).

  • Parameters:

    • Set the spectral width (SW) in both the F1 and F2 dimensions to cover all proton signals.

    • Set the number of data points (TD) in F2 to 1K or 2K, and in F1 to 256 or 512.

    • Set the number of scans (NS) to 2 or 4 for a moderately concentrated sample. Increase as needed for dilute samples.

    • Set the relaxation delay (D1) to 1-2 seconds.

  • Acquisition and Processing: Acquire and process the data. Symmetrization of the final spectrum can help to reduce artifacts.

Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • Experiment Selection: Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2 for a phase-edited HSQC on Bruker systems).

  • Parameters:

    • Set the ¹H spectral width and offset in F2 and the ¹³C spectral width and offset in F1. A typical ¹³C range for sesquiterpenoids is 0-180 ppm.

    • Set TD(F2) to 1K and TD(F1) to 128 or 256.

    • Set NS to a multiple of 2 or 4. HSQC is more sensitive than HMBC, so fewer scans are typically required.

    • Set D1 to 1-2 seconds.

  • Acquisition and Processing: Acquire and process the data. A phase-edited HSQC will show CH/CH₃ peaks with a different phase than CH₂ peaks.

Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Initial Setup: Follow step 1 from the HSQC protocol. For the ¹³C dimension (F1), ensure the spectral width covers the carbonyl region (up to ~220 ppm).

  • Experiment Selection: Load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).

  • Parameters:

    • Set TD(F2) to 2K and TD(F1) to 256 or 512.

    • Set NS to a multiple of 4 or 8. HMBC is less sensitive than HSQC and generally requires more scans.

    • Set the long-range coupling delay to optimize for a J-coupling of around 8 Hz.

    • Set D1 to 1.5-2 seconds.

  • Acquisition and Processing: Acquire and process the data.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Initial Setup: Follow step 1 from the COSY protocol.

  • Experiment Selection: Load a standard NOESY parameter set (e.g., noesygpph on Bruker systems).

  • Parameters:

    • Set the mixing time. This is a crucial parameter. For small molecules like sesquiterpenoids, a mixing time of 300-800 ms (B15284909) is a good starting point.

    • Set TD(F2) to 2K and TD(F1) to 256 or 512.

    • Set NS to a multiple of 4 or 8.

    • Set D1 to 2-3 seconds.

  • Acquisition and Processing: Acquire and process the data.

Mandatory Visualization

G cluster_0 Initial Data Acquisition cluster_1 Resolving Overlap & Identifying Spin Systems cluster_2 Assembling the Carbon Skeleton cluster_3 Determining Relative Stereochemistry cluster_4 Final Structure Elucidation 1D_H 1D ¹H NMR COSY ¹H-¹H COSY 1D_H->COSY Identify ¹H-¹H couplings HSQC ¹H-¹³C HSQC 1D_H->HSQC Correlate ¹H to ¹³C 1D_C 1D ¹³C NMR & DEPT 1D_C->HSQC MS Mass Spectrometry (Molecular Formula) HMBC ¹H-¹³C HMBC COSY->HMBC Define fragments HSQC->HMBC Assign C-H pairs TOCSY ¹H-¹H TOCSY (Optional) TOCSY->HMBC Confirm spin systems NOESY_ROESY NOESY / ROESY HMBC->NOESY_ROESY Establish planar structure Structure Proposed Structure NOESY_ROESY->Structure Define 3D arrangement

Caption: A typical workflow for the structure elucidation of germacrane-type sesquiterpenes using NMR spectroscopy.

G Problem Complex/Overlapping ¹H NMR Spectrum VT_NMR Variable Temperature NMR Problem->VT_NMR Broad signals? Change_Solvent Change Solvent (e.g., C₆D₆) Problem->Change_Solvent Persistent overlap? 2D_NMR 2D NMR Experiments Problem->2D_NMR Need more resolution Resolved_Signals Resolved Signals & Structural Information VT_NMR->Resolved_Signals Sharp signals obtained Change_Solvent->Resolved_Signals Shifts resolved COSY_TOCSY COSY / TOCSY 2D_NMR->COSY_TOCSY ¹H-¹H Connectivity HSQC HSQC 2D_NMR->HSQC ¹H-¹³C Direct Correlation HMBC HMBC COSY_TOCSY->HMBC Define Fragments HSQC->HMBC Assign C-H NOESY_ROESY NOESY / ROESY HMBC->NOESY_ROESY Build Skeleton NOESY_ROESY->Resolved_Signals Determine Stereochemistry

Caption: Troubleshooting workflow for complex ¹H NMR spectra of germacrane-type sesquiterpenes.

References

Technical Support Center: Crystallization of 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming crystallization difficulties with 1,2-Epoxy-10(14)-furanogermacren-6-one.

Troubleshooting Guide: Overcoming Oiling Out and Promoting Crystallization

A common issue encountered with this compound is its tendency to present as an oil rather than a crystalline solid. This guide provides a systematic approach to induce crystallization.

Problem: The compound oils out or fails to crystallize from solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound an oil instead of a solid?

A1: The oily nature of this compound can be attributed to several factors. It may be due to the presence of impurities that inhibit crystal lattice formation. The inherent molecular structure of some sesquiterpene lactones can also make them prone to exist as oils or amorphous solids. Additionally, using a solvent in which the compound is too soluble can lead to the separation of a liquid phase (oiling out) instead of crystallization upon cooling or solvent evaporation.

Q2: What are the best solvents for crystallizing this compound?

A2: While specific solubility data is limited, this compound is known to be soluble in a range of organic solvents.[1] For crystallization, a solvent system where the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures is ideal. Alternatively, a binary solvent system, consisting of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble), can be effective. Refer to the tables below for suggested solvents and solvent systems.

Q3: How can I obtain seed crystals if I've never successfully crystallized the compound before?

A3: Obtaining the initial seed crystals can be challenging. One technique is to dissolve a small amount of the purified oil in a minimal amount of a volatile solvent in a watch glass. Allow the solvent to evaporate rapidly. A thin film or small solid particles may form, which can be used to seed a larger, more controlled crystallization attempt. Another method is to attempt crystallization from a variety of solvents in parallel on a small scale (e.g., in small vials or an NMR tube).

Q4: I've tried slow cooling and slow evaporation without success. What should I try next?

A4: If slow cooling and evaporation have failed, consider vapor diffusion. This gentle method can sometimes promote the growth of high-quality crystals when other methods fail. Seeding the solution with a tiny crystal or scratching the inside of the glass vial with a glass rod can also induce nucleation.

Data Presentation

Table 1: Known Solvents for this compound

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Acetone (B3395972)Soluble[1]

Table 2: Suggested Solvent Systems for Crystallization Trials

Primary Solvent (Good Solvent)Anti-Solvent (Poor Solvent)Rationale
AcetoneHexane or HeptaneA common combination for moderately polar compounds.
Ethyl AcetateHexane or HeptaneAnother effective system for compounds of this polarity.
DichloromethanePentane or HexaneGood for less polar compounds, but care must be taken due to the volatility of the solvents.
Diethyl Ether-A single solvent system that has been used for crystallizing similar sesquiterpene lactones.
MethanolWaterFor more polar impurities, this system might be effective.

Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolve the purified this compound in a suitable solvent (e.g., ethyl acetate) to near saturation at room temperature in a clean vial.

  • Loosely cap the vial or cover it with parafilm with a few needle-sized holes.

  • Place the vial in a vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor for crystal growth.

Protocol 2: Slow Cooling

  • In a clean flask, dissolve the compound in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate) at an elevated temperature (e.g., 40-50°C).

  • Once fully dissolved, loosely cover the flask and allow it to cool slowly to room temperature.

  • For further cooling, place the flask in a refrigerator (2-8°C) and then a freezer (-20°C).

  • Avoid disturbing the solution during the cooling process to allow for the formation of larger, more well-defined crystals.

Protocol 3: Vapor Diffusion (Hanging Drop or Sitting Drop)

  • Hanging Drop:

    • Place a small volume (e.g., 1-5 µL) of a concentrated solution of the compound in a good solvent on a siliconized glass coverslip.

    • Invert the coverslip and seal it over a well of a crystallization plate containing a larger volume of an anti-solvent.

    • The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Sitting Drop:

    • Place a drop of the concentrated solution on a post within a sealed well containing the anti-solvent.

    • The principle is the same as the hanging drop method.

Protocol 4: Crystallization from an Emulsion/Oil

This protocol is adapted from methods for crystallizing oily substances.[2]

  • If the compound has oiled out from a solvent system, attempt to find a solvent that is immiscible with the oil.

  • Add a small amount of this immiscible solvent to the vial containing the oil.

  • Gently agitate the mixture to create an emulsion or fine droplets of the oil suspended in the second solvent.

  • Allow the mixture to stand undisturbed. The increased surface area and altered interfacial tension may promote nucleation at the droplet surface.

  • Seeding this emulsion with any available solid material of the compound can be particularly effective.

References

Technical Support Center: Scaling Up the Isolation of Furanogermacrenes from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale isolation of furanogermacrenes from natural sources.

Troubleshooting Guides and FAQs

Extraction

Q1: My extraction yield of furanogermacrenes from Commiphora myrrha resin is low. What can I do to improve it?

A1: Low extraction yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Extraction Method: For the extraction of furanosesquiterpenoids from Commiphora myrrha, matrix solid-phase dispersion (MSPD) has been shown to provide higher yields compared to traditional Soxhlet or sonication methods.[1]

  • Solvent Choice: The polarity of the extraction solvent is crucial. For Commiphora myrrha, methanol (B129727) has been effectively used in MSPD.[1] For Curcuma longa, ethanol (B145695) has been shown to be an effective solvent for extracting related terpenoids.

  • Sample-to-Solvent Ratio: Ensure an optimal sample-to-solvent ratio. For MSPD of C. myrrha, a 1:2 sample-to-silica gel mass ratio has been found to be effective. The elution volume also plays a key role, with 15 mL of methanol being optimal for a 0.1 g sample.[1]

  • Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.

Q2: I am observing degradation of my target furanogermacrenes during extraction. How can I minimize this?

A2: Furanogermacrenes, like other sesquiterpenoids, can be sensitive to heat and pH.

  • Temperature: Avoid prolonged exposure to high temperatures. If using methods like Soxhlet, consider reducing the extraction time or using a lower boiling point solvent if compatible. Microwave-assisted extraction (MAE) can be optimized for shorter extraction times.

  • pH: The stability of sesquiterpenoid lactones, a related class of compounds, is affected by pH. They tend to be more stable at a slightly acidic pH (around 5.5) and may degrade at neutral or alkaline pH.[2] While specific data for furanogermacrenes is limited, it is advisable to avoid strongly acidic or basic conditions during extraction.

  • Light: Protect your extracts from direct light, as some natural products are photosensitive.

Purification

Q3: I am having difficulty separating structurally similar furanogermacrene isomers by flash chromatography. What can I do?

A3: The separation of isomers is a common challenge in natural product isolation.

  • Solvent System Optimization: The choice of the mobile phase is critical. For silica (B1680970) gel chromatography of terpenes, a combination of a non-polar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate (B1210297), acetone, or methyl t-butyl ether) is typically used. Experiment with different solvent ratios and consider using a shallow gradient to improve resolution.

  • Stationary Phase: While silica gel is the most common stationary phase for terpene purification, consider using other stationary phases if co-elution persists. Reversed-phase chromatography (C18) can offer different selectivity and may resolve isomers that are inseparable on silica.

  • Sample Loading: Overloading the column can significantly reduce resolution. As a general rule, for flash chromatography, the sample load should be around 1-10% of the silica gel weight, depending on the difficulty of the separation.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (prep-HPLC) may be necessary. The smaller particle size of the stationary phase in HPLC columns provides much higher resolution than flash chromatography.

Q4: My purified furanogermacrenes are not stable. How should I store them?

A4: The stability of purified furanogermacrenes is crucial for their use in further research and development.

  • Temperature: Store purified compounds at low temperatures, preferably at -20°C or below, to minimize degradation.

  • Solvent: Store in a non-reactive solvent. If the compound is in a volatile solvent, it is best to evaporate the solvent under reduced pressure and store the compound as a dry film or solid.

  • Atmosphere: For compounds susceptible to oxidation, store under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from light by storing in amber vials or in the dark.

Scaling Up

Q5: What are the key parameters to consider when scaling up my furanogermacrene purification from lab-scale to pilot-scale?

A5: Scaling up chromatography requires careful consideration to maintain separation performance.[3][4]

  • Maintain Bed Height: When moving to a larger diameter column, keep the bed height of the stationary phase the same as in the lab-scale separation.

  • Constant Linear Flow Rate: The linear flow rate (cm/hr) of the mobile phase should be kept constant. This means the volumetric flow rate (mL/min) will need to be increased proportionally to the square of the column's radius.

  • Proportional Sample Loading: The amount of sample loaded should be increased in proportion to the increase in the column's cross-sectional area.

  • Solvent Consumption: Be mindful that scaling up will significantly increase solvent consumption. Plan accordingly for solvent procurement and waste disposal.

Experimental Protocols

Protocol 1: Extraction of Furanogermacrenes from Commiphora myrrha Resin using Matrix Solid-Phase Dispersion (MSPD)

This protocol is based on a method optimized for the extraction of furanosesquiterpenoids from Commiphora myrrha.[1]

  • Sample Preparation: Grind the Commiphora myrrha resin into a fine powder.

  • MSPD Procedure:

    • Mix 0.1 g of the powdered resin with 0.2 g of silica gel in a mortar.

    • Gently blend the mixture with a pestle until a homogeneous mixture is obtained.

    • Pack the mixture into an empty solid-phase extraction (SPE) cartridge.

  • Elution:

    • Elute the packed cartridge with 15 mL of methanol.

    • Collect the eluate.

  • Solvent Removal:

    • Evaporate the methanol from the eluate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage:

    • Store the crude extract at -20°C until further purification.

Protocol 2: Purification of Furanogermacrenes using Flash Chromatography

This is a general protocol for the purification of terpenes and can be adapted for furanogermacrenes from crude extracts of Curcuma or Commiphora species.

  • Column Selection and Packing:

    • Select a silica gel flash column of an appropriate size based on the amount of crude extract. A general guideline is a 1:20 to 1:100 ratio of crude extract to silica gel by weight.

    • Wet pack the column with the initial mobile phase solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar mobile phase, such as n-hexane.

    • Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate or acetone. A typical gradient could be from 100% n-hexane to 50:50 n-hexane:ethyl acetate over 20-30 column volumes.

    • The optimal gradient will need to be determined empirically for each specific separation.

  • Fraction Collection:

    • Collect fractions based on the elution profile monitored by UV detection (if the compounds are UV active) or by thin-layer chromatography (TLC) analysis of the eluate.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC or HPLC to identify the fractions containing the target furanogermacrenes.

    • Pool the pure fractions and evaporate the solvent to obtain the purified compounds.

Data Presentation

Table 1: Comparison of Extraction Methods for Furanosesquiterpenoids from Commiphora myrrha [1]

Extraction MethodTarget CompoundYield (mg/g of resin)
MSPD 2-methoxyfuranodiene 38.7
2-acetoxyfuranodiene
Soxhlet2-methoxyfuranodiene33.75
2-acetoxyfuranodiene
Sonication2-methoxyfuranodiene29.3
2-acetoxyfuranodiene

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Plant Material (e.g., Commiphora myrrha resin) grinding Grinding start->grinding extraction Extraction (e.g., MSPD, Maceration, Soxhlet) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Furanogermacrene Extract evaporation->crude_extract flash_chromatography Flash Chromatography crude_extract->flash_chromatography fraction_collection Fraction Collection flash_chromatography->fraction_collection tlc_hplc TLC/HPLC Analysis fraction_collection->tlc_hplc pooling Pooling of Pure Fractions tlc_hplc->pooling final_evaporation Solvent Evaporation pooling->final_evaporation pure_furanogermacrenes Pure Furanogermacrenes final_evaporation->pure_furanogermacrenes scaling_up_logic lab_scale Lab-Scale Purification (Column Diameter D1, Flow Rate F1, Sample Load S1) scale_up_decision Need for Larger Quantities? lab_scale->scale_up_decision pilot_scale Pilot-Scale Purification (Column Diameter D2 > D1) scale_up_decision->pilot_scale Yes maintain_bed_height Maintain Constant Bed Height pilot_scale->maintain_bed_height calculate_flow_rate Calculate New Flow Rate (F2) F2 = F1 * (D2/D1)^2 pilot_scale->calculate_flow_rate calculate_sample_load Calculate New Sample Load (S2) S2 = S1 * (D2/D1)^2 pilot_scale->calculate_sample_load end Successful Scale-Up maintain_bed_height->end calculate_flow_rate->end calculate_sample_load->end

References

Identifying and removing impurities from 1,2-Epoxy-10(14)-furanogermacren-6-one samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Epoxy-10(14)-furanogermacren-6-one. Our goal is to help you identify and remove impurities from your samples, ensuring high-purity compounds for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly found?

A1: this compound is a furanosesquiterpenoid, a class of natural products. It is a known constituent of the resin of Commiphora myrrha, commonly known as myrrh.[1][2]

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities in samples are typically other structurally related sesquiterpenoids that are co-extracted from the Commiphora myrrha resin. Common co-occurring compounds include curzerene, furanoeudesma-1,3-diene, lindestrene, germacrene B, and β-elemene.[3][4][5]

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To ensure stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[6]

Q4: What solvents are suitable for dissolving this compound?

A4: This compound is soluble in a range of organic solvents including chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[6]

Troubleshooting Guide for Purification

This guide focuses on troubleshooting common issues encountered during the purification of this compound, primarily using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)

Possible Causes & Solutions:

Cause Solution
Sample Overload Reduce the injection volume or dilute the sample.
Column Degradation Flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Ensure the mobile phase components are miscible and the pH is appropriate. Injecting the sample dissolved in the initial mobile phase can improve peak shape.
Secondary Interactions Use a mobile phase additive (e.g., a small amount of trifluoroacetic acid for reversed-phase) to minimize interactions with the stationary phase.
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

Cause Solution
Fluctuations in Temperature Use a column oven to maintain a constant temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Pump Malfunction Check the pump for leaks and ensure a consistent flow rate.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection.
Issue 3: High Backpressure

Possible Causes & Solutions:

Cause Solution
Column or Frit Blockage Reverse-flush the column (disconnect from the detector first). If the pressure remains high, the frit may need to be replaced.
Sample Precipitation Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample if it contains particulate matter.
High Flow Rate Reduce the flow rate to within the recommended range for the column.

Quantitative Data on Purification

The following table provides a representative example of the purification of this compound from a crude Commiphora myrrha extract.

Purification Stage Purity of this compound (%) Major Impurities Detected
Crude Dichloromethane Extract 5-10Curzerene, Furanoeudesma-1,3-diene, Lindestrene, Germacrene B, β-Elemene
After Silica (B1680970) Gel Column Chromatography 60-70Structurally similar furanosesquiterpenoids
After Semi-preparative HPLC >98Trace amounts of isomeric compounds

Experimental Protocols

Protocol 1: Extraction of Crude Resin from Commiphora myrrha
  • Grind the dried resin of Commiphora myrrha into a fine powder.

  • Macerate the powdered resin in dichloromethane (CH₂Cl₂) at room temperature for 48 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: Isolation and Purification of this compound
  • Silica Gel Column Chromatography:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.

  • Semi-preparative HPLC:

    • Further purify the enriched fractions using a semi-preparative HPLC system equipped with a C18 column.

    • Use a mobile phase of acetonitrile (B52724) and water, with a suitable gradient to separate the target compound from remaining impurities.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to yield the purified compound.

Visualizations

Purification_Workflow Start Commiphora myrrha Resin Extraction Extraction with Dichloromethane Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fraction Enriched Fraction Silica_Gel->Enriched_Fraction Prep_HPLC Semi-preparative HPLC (C18) Enriched_Fraction->Prep_HPLC Pure_Compound >98% Pure Compound Prep_HPLC->Pure_Compound

Caption: Purification workflow for this compound.

HPLC_Troubleshooting Problem HPLC Issue Detected Poor_Peak_Shape Poor Peak Shape Problem->Poor_Peak_Shape Inconsistent_RT Inconsistent Retention Time Problem->Inconsistent_RT High_Pressure High Backpressure Problem->High_Pressure Sol_Peak_Shape Reduce Sample Load Adjust Mobile Phase Replace Column Poor_Peak_Shape->Sol_Peak_Shape Sol_RT Use Column Oven Prepare Fresh Mobile Phase Check Pump Flow Inconsistent_RT->Sol_RT Sol_Pressure Reverse-flush Column Filter Sample Reduce Flow Rate High_Pressure->Sol_Pressure

Caption: Troubleshooting logic for common HPLC purification issues.

References

Technical Support Center: HPLC Method Development for Furanogermacrene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working on the HPLC separation of furanogermacrene isomers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating furanogermacrene isomers by HPLC?

A1: The primary challenges in separating furanogermacrene isomers stem from their structural similarities. These compounds are often present in complex mixtures as closely related isomers, such as conformational and geometrical isomers, which makes their separation difficult.[1] Co-elution of these isomers is a common problem that requires careful method development to achieve adequate resolution.

Q2: What is a good starting point for HPLC method development for furanogermacrene isomers?

A2: A good starting point for the separation of sesquiterpene lactones, including furanogermacrenes, is to use a reversed-phase C18 column. A common mobile phase combination is a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to improve peak shape and resolution. The detection wavelength is typically set around 210 nm for sesquiterpenoids.[1]

Q3: How can I improve the separation of furanogermacrene enantiomers?

A3: For the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD), have been successfully used for the chiral resolution of sesquiterpenes like germacrene-D.[2] The selection of the appropriate chiral column and mobile phase system is crucial and often requires screening of different columns and conditions.

Q4: What are some key parameters to optimize for better separation of furanogermacrene isomers?

A4: To optimize the separation, several parameters can be adjusted:

  • Mobile Phase Composition: Modifying the organic solvent (acetonitrile vs. methanol), the gradient profile, and the concentration of the acid modifier can significantly impact selectivity.[3][4]

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting resolution.

  • Flow Rate: Optimizing the flow rate can improve peak efficiency and resolution. Chiral separations, in particular, often benefit from lower flow rates.[5]

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is a critical parameter that affects retention time and selectivity.[3][4][6][7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of furanogermacrene isomers.

Problem Possible Causes Solutions
Poor Resolution / Co-elution of Isomers - Inappropriate stationary phase.- Mobile phase composition not optimal.- Gradient slope is too steep.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl, or a chiral column for enantiomers).- Optimize the mobile phase by trying different organic solvents (acetonitrile, methanol) and varying the gradient profile.- Decrease the gradient slope to improve the separation of closely eluting peaks.- For unsaturated sesquiterpenoids, consider specialized techniques like silver ion-complexation chromatography.[1]
Peak Tailing - Secondary interactions between analytes and the stationary phase.- Column overload.- Dead volume in the HPLC system.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Reduce the sample concentration or injection volume.- Check and minimize the length and diameter of tubing between the injector, column, and detector.
Peak Splitting or Shouldering - Co-elution of closely related isomers.- Sample solvent is too strong.- Column void or contamination.- Optimize the mobile phase and gradient to improve the separation of individual isomers.- Dissolve the sample in the initial mobile phase or a weaker solvent.- If the problem persists across all peaks, inspect the column for voids or contamination. Flushing or replacing the column may be necessary.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations.- Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.- Use freshly prepared, high-quality mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contaminants in the mobile phase or sample.- Carryover from previous injections.- Use HPLC-grade solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol in the autosampler.- Run a blank gradient to identify the source of contamination.

Experimental Protocols

Below are example experimental protocols that can be adapted for the separation of furanogermacrene isomers.

Protocol 1: General Reversed-Phase Separation of Sesquiterpene Lactones

This protocol provides a starting point for the separation of sesquiterpene lactone isomers on a standard C18 column.

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 2: Chiral Separation of Germacrane-Type Sesquiterpenes

This protocol is a starting point for the enantioselective separation of germacrane-type sesquiterpenes, which can be adapted for furanogermacrene enantiomers.

Parameter Condition
Column Chiral Stationary Phase (e.g., Chiralcel® OD, 4.6 x 250 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL

Data Presentation

The following table summarizes typical chromatographic parameters that should be monitored and optimized during method development for furanogermacrene isomer separation.

Parameter Isomer 1 Isomer 2 Isomer 3
Retention Time (min) tR1tR2tR3
Resolution (Rs) -Rs(2,1)Rs(3,2)
Tailing Factor (Tf) Tf1Tf2Tf3
Peak Area A1A2A3

Note: The actual values will depend on the specific isomers and the chromatographic conditions used.

Visualizations

Logical Workflow for HPLC Method Development

MethodDevelopmentWorkflow start Define Separation Goal (e.g., Isomer Resolution) col_select Select Initial Column (e.g., C18 or Chiral) start->col_select mob_phase Select Initial Mobile Phase (e.g., ACN/Water Gradient) col_select->mob_phase initial_run Perform Initial Run mob_phase->initial_run eval Evaluate Chromatogram (Resolution, Peak Shape) initial_run->eval optimize Optimize Parameters (Gradient, Temp, Flow Rate) eval->optimize Needs Improvement troubleshoot Troubleshoot Issues (Tailing, Splitting) eval->troubleshoot Problematic valid Validate Method (Reproducibility, Linearity) eval->valid Acceptable optimize->initial_run troubleshoot->optimize end Final Method valid->end

Caption: A logical workflow for developing an HPLC method for furanogermacrene isomer separation.

Troubleshooting Logic for Poor Resolution

TroubleshootingResolution start Poor Resolution Observed check_gradient Is the gradient too steep? start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient Yes check_solvent Are organic solvents appropriate? check_gradient->check_solvent No end Resolution Improved adjust_gradient->end change_solvent Try different organic solvent (e.g., MeOH instead of ACN) check_solvent->change_solvent No check_column Is the stationary phase selective enough? check_solvent->check_column Yes change_solvent->end change_column Try a different column (e.g., different chemistry or chiral) check_column->change_column No change_column->end

Caption: A troubleshooting decision tree for addressing poor resolution in HPLC separations.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,2-Epoxy-10(14)-furanogermacren-6-one and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the cytotoxic and anti-inflammatory properties of a promising class of furanogermacrane sesquiterpenoids.

This guide provides a comparative overview of the biological activities of 1,2-Epoxy-10(14)-furanogermacren-6-one and its naturally occurring analogues. The information presented herein is curated from experimental studies to assist researchers and professionals in the fields of pharmacology and drug discovery.

Introduction

This compound is a furanogermacrane sesquiterpenoid, a class of natural products known for their diverse biological activities. These compounds, primarily isolated from plants of the Commiphora genus (Myrrh), have garnered significant interest for their potential as therapeutic agents, particularly in the areas of oncology and inflammation. This guide focuses on the comparative cytotoxic and anti-inflammatory effects of this compound and its structurally related analogues, providing a basis for future structure-activity relationship (SAR) studies and drug development initiatives.

Cytotoxic Activity

The cytotoxicity of furanogermacrane sesquiterpenoids has been evaluated against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of this compound's analogues.

Table 1: Comparative Cytotoxicity of Furanogermacren-6-one Analogues

CompoundCell LineIC50 (µM)Reference
rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-oneMCF-7 (Breast Cancer)Weak activity[1]
2-MethoxyfuranodieneHepG2 (Liver Cancer)3.6[2][3][4]
2-MethoxyfuranodieneMCF-7 (Breast Cancer)4.4[2][3][4]
2-AcetoxyfuranodieneHepG2 (Liver Cancer)3.6[2][3][4]
2-AcetoxyfuranodieneMCF-7 (Breast Cancer)4.4[2][3][4]
Anti-inflammatory Activity

Several furanogermacrane sesquiterpenoids have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of inflammatory mediators. The following table compares the anti-inflammatory activity of analogues of this compound.

Table 2: Comparative Anti-inflammatory Activity of Furanogermacrane Analogues

CompoundAssayIC50 (µM)Reference
Myrrhterpene ANitric Oxide (NO) Production Inhibition in RAW 264.7 cellsPotent Inhibition[5]
Myrrhterpene BNitric Oxide (NO) Production Inhibition in RAW 264.7 cellsPotent Inhibition[5]
Unnamed Sesquiterpene (Compound 7 from study)ICAM-1 Inhibition44.8[6][7]
Furanoeudesma-1,3-dieneICAM-1 Inhibition46.3[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (ICAM-1 Inhibition)

The inhibition of intercellular adhesion molecule-1 (ICAM-1) expression on endothelial cells is another measure of anti-inflammatory activity.

  • Cell Culture: Human microvascular endothelial cells (HMEC-1) are cultured to confluence in appropriate media.

  • Treatment: The cells are treated with the test compounds in the presence of an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to induce ICAM-1 expression.

  • ICAM-1 Detection: The expression of ICAM-1 on the cell surface is quantified using a cell-based ELISA or flow cytometry with an anti-ICAM-1 antibody.

  • Data Analysis: The level of ICAM-1 expression in treated cells is compared to that in stimulated, untreated cells to determine the percentage of inhibition. The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the biological evaluation of these compounds.

Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assay Workflow (MTT) A Seed Cancer Cells in 96-well plates B Treat with Test Compounds A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.

Signaling_Pathway_Inflammation cluster_pathway Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compounds Furanogermacren-6-ones Compounds->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory target of furanogermacren-6-ones.

References

A Comparative Guide to the Biological Activities of Furanogermacrene Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of furanogermacrene sesquiterpenoids, a class of natural products with significant therapeutic potential. While this guide aims to be comprehensive, it is important to note that direct comparative studies for all members of this class are limited. This document summarizes available data on their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental protocols and pathway visualizations to facilitate further research and drug development. A specific focus is placed on contextualizing the potential of 1,2-Epoxy-10(14)-furanogermacren-6-one within this chemical class, for which biological activity data is not extensively available in the current literature.

Introduction to Furanogermacrene Sesquiterpenoids

Furanogermacrene sesquiterpenoids are a significant subgroup of sesquiterpenoids characterized by a germacrane (B1241064) skeleton and a furan (B31954) moiety. These compounds are predominantly isolated from plants of the Commiphora genus, which have a long history in traditional medicine.[1][2] The structural diversity within this class, including variations in oxygenation patterns and stereochemistry, leads to a wide range of biological activities. These activities include potential applications in oncology, inflammation, and infectious diseases.[3][4]

Comparative Biological Activities

The following sections present a comparative analysis of the cytotoxic, anti-inflammatory, and antimicrobial activities of various furanogermacrene sesquiterpenoids based on available data. It is crucial to consider that the data presented is compiled from different studies and, therefore, direct comparisons should be made with caution due to variations in experimental conditions.

Cytotoxic Activity

Several furanogermacrene sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways.

Table 1: Cytotoxicity of Furanogermacrene Sesquiterpenoids

CompoundCell LineIC50/GI50 (µM)Reference
rel-1S, 2S-epoxy-4R-furanogermacr-10 (15) en-6-oneMCF-7 (Breast Cancer)40[5]

Note: Data for this compound is not currently available in the reviewed literature, highlighting a gap for future investigation.

Anti-inflammatory Activity

A significant number of furanogermacrene sesquiterpenoids exhibit potent anti-inflammatory properties. A common mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Table 2: Anti-inflammatory Activity of Furanogermacrene Sesquiterpenoids

CompoundAssayIC50 (µg/mL)Reference
PseudoneolinderaneSuperoxide anion generation in human neutrophils3.21[2]
LinderalactoneSuperoxide anion generation in human neutrophils8.48[2]
1(10),4-Furanodien-6-oneNitric oxide production in LPS-stimulated BV-2 microgliaNot specified, but showed significant inhibition[5]
Antimicrobial Activity

Furanogermacrene sesquiterpenoids have also been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Furanogermacrene Sesquiterpenoids

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Commiphora myrrha extract (containing furanosesquiterpenes)Gram-positive bacteria156.25[3]
Commiphora myrrha extract (containing furanosesquiterpenes)Gram-negative bacteria312.5[3]
Commiphora myrrha extract (containing furanosesquiterpenes)Fungi156.25[3]

Experimental Protocols

To aid in the replication and further investigation of the biological activities of furanogermacrene sesquiterpenoids, detailed protocols for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a new 96-well plate.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Assay (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of furanogermacrene sesquiterpenoids can aid in understanding their mechanisms.

G General Experimental Workflow for Bioactivity Screening cluster_0 Extraction and Isolation cluster_1 Bioactivity Screening cluster_2 Data Analysis Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Fractions Fractions Crude Extract->Fractions Fractionation Pure Compounds Pure Compounds Fractions->Pure Compounds Isolation & Purification Cytotoxicity Assay Cytotoxicity Assay Pure Compounds->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Pure Compounds->Anti-inflammatory Assay Antimicrobial Assay Antimicrobial Assay Pure Compounds->Antimicrobial Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination IC50/Inhibition % IC50/Inhibition % Anti-inflammatory Assay->IC50/Inhibition % MIC Determination MIC Determination Antimicrobial Assay->MIC Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification IC50/Inhibition %->Lead Compound Identification MIC Determination->Lead Compound Identification

Caption: A generalized workflow for the discovery of bioactive furanogermacrene sesquiterpenoids.

NFkB_Pathway Inhibition of the NF-κB Signaling Pathway by Sesquiterpenoids cluster_0 Cytoplasm Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription (Inflammatory mediators) Gene Transcription (Inflammatory mediators) Nucleus->Gene Transcription (Inflammatory mediators) Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->IKK Complex Inhibition

Caption: Sesquiterpenoids can inhibit the NF-κB pathway, reducing inflammation.

Conclusion

Furanogermacrene sesquiterpenoids represent a promising class of natural products with diverse biological activities that warrant further investigation for drug development. While data on the specific compound this compound is limited, the broader class demonstrates significant potential in the areas of cancer, inflammation, and infectious diseases. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to explore the therapeutic potential of these compounds further. Future studies should focus on systematic comparative analyses of individual furanogermacrene sesquiterpenoids to elucidate clear structure-activity relationships and identify the most promising candidates for clinical development.

References

Unraveling the Molecular Mysteries: A Comparative Guide to the Mechanism of Action of Epoxy-Furanogermacrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxy-furanogermacrenes, a subclass of sesquiterpene lactones, represent a promising class of natural products with significant therapeutic potential. Their biological activities are largely attributed to their ability to modulate key signaling pathways involved in inflammation and apoptosis. This guide provides a comparative analysis of the proposed mechanism of action for epoxy-furanogermacrenes, benchmarked against other well-characterized sesquiterpene lactones. While direct experimental data for epoxy-furanogermacrenes remains limited, the insights from related compounds offer a robust framework for understanding their molecular interactions.

Core Mechanisms of Action: A Two-Pronged Approach

The primary mechanisms through which sesquiterpene lactones, and likely epoxy-furanogermacrenes, exert their effects are the inhibition of the pro-inflammatory NF-κB signaling pathway and the induction of programmed cell death, or apoptosis, through the activation of caspases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.

Sesquiterpene lactones are known to inhibit this pathway, primarily through the direct alkylation of the p65 subunit of NF-κB, thereby preventing its binding to DNA. This inhibitory activity is a key contributor to their anti-inflammatory effects.

Induction of Apoptosis

Apoptosis is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Key players in the regulation of the intrinsic pathway include the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Sesquiterpene lactones have been shown to induce apoptosis in various cancer cell lines by modulating the balance of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.

Comparative Analysis of Sesquiterpene Lactones

To provide a quantitative understanding of these mechanisms, the following table summarizes the inhibitory concentration (IC50) for NF-κB inhibition and the observed caspase activation for several well-studied sesquiterpene lactones. This data serves as a valuable reference for predicting the potential efficacy of epoxy-furanogermacrenes.

CompoundNF-κB Inhibition (IC50)Activated CaspasesCell Line
Parthenolide ~5 µMCaspase-3, -8, -9Ovarian Cancer
Helenalin ~5 µMCaspase-3, -9Leukemia
Costunolide ~5-10 µMCaspase-3, -8, -9Ovarian Cancer
Dehydrocostus Lactone ~5 µMCaspase-3, -9Glioma

Note: IC50 values and activated caspases can vary depending on the cell line and experimental conditions.

Experimental Protocols

To facilitate the validation of the mechanism of action for epoxy-furanogermacrenes and other novel compounds, detailed protocols for key experiments are provided below.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and in the presence of an inhibitor.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., epoxy-furanogermacrene)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control and determine the IC50 value.

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases-3 and -7, key markers of apoptosis.

Materials:

  • Cell line of interest

  • Test compound

  • Caspase-Glo® 3/7 Assay Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Western Blot for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

Materials:

  • Cell line of interest

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescence detection system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing the Pathways

To provide a clear visual representation of the molecular interactions, the following diagrams illustrate the NF-κB signaling pathway and the apoptotic cascades.

Caption: The NF-κB signaling pathway and the inhibitory action of epoxy-furanogermacrenes.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Bax Pro-apoptotic Bax Cellular Stress->Bax Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Bcl-2 Anti-apoptotic Bcl-2 Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Apoptosis Apoptosis Caspase-3->Apoptosis Executes Epoxy-furanogermacrenes Epoxy-furanogermacrenes Epoxy-furanogermacrenes->Bcl-2 Inhibits Epoxy-furanogermacrenes->Bax Promotes

A Comparative Analysis of Cytotoxicity: Natural Epoxy Compounds Versus Their Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles of naturally derived epoxy compounds and their synthetic counterparts reveals a landscape of potent anticancer potential and intriguing structure-activity relationships. This guide provides a comparative analysis of key natural epoxy-containing compounds, Triptolide (B1683669) and Withaferin A, alongside their synthetic analogues, offering researchers, scientists, and drug development professionals a comprehensive overview of their cytotoxic efficacy, underlying mechanisms, and the experimental protocols used for their evaluation.

This comparative guide synthesizes experimental data to illuminate the cytotoxic performance of these compounds against various cancer cell lines. The primary focus is on the half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency.

Cytotoxicity Profile: A Head-to-Head Comparison

The cytotoxic activities of the natural epoxy compounds Triptolide and Withaferin A and their synthetic derivatives have been evaluated across a range of cancer cell lines. The following tables summarize the IC50 values, providing a quantitative comparison of their potency.

Triptolide and its Synthetic Analogues

Triptolide, a diterpenoid triepoxide isolated from the plant Tripterygium wilfordii, has demonstrated potent cytotoxic effects against a wide array of cancer cells.[1] Minnelide, a water-soluble pro-drug of triptolide, and LLDT-8, another derivative, have been developed to improve its pharmacological properties.[2][3]

CompoundCell LineCancer TypeIC50 (nM)Citation
Triptolide Capan-1Pancreatic Cancer10[4][5]
Capan-2Pancreatic Cancer20[4][5]
SNU-213Pancreatic Cancer9.6[4][5]
MV-4-11Acute Myeloid Leukemia<30 (24h), <15 (48h), <10 (72h)[6]
KG-1Acute Myeloid Leukemia<30 (24h), <15 (48h), <10 (72h)[6]
THP-1Acute Myeloid Leukemia<30 (24h), <15 (48h), <10 (72h)[6]
HL-60Acute Myeloid Leukemia<30 (24h), <15 (48h), <10 (72h)[6]
Minnelide MIA PaCa-2Pancreatic Cancer~200 (activated)[7]
S2-013Pancreatic Cancer~200 (activated)[7]
S2-VP10Pancreatic Cancer~200 (activated)[7]
LLDT-8 P-388Leukemia0.04 - 0.20[8]
HL-60Leukemia0.04 - 0.20[8]
A-549Lung Cancer0.04 - 0.20[8]
MKN-28Gastric Cancer0.04 - 0.20[8]
MCF-7Breast Cancer0.04 - 0.20[8]

Note: The in vitro cytotoxicity of LLDT-8 is reported to be 122 times lower than that of triptolide.[8]

Withaferin A and its Synthetic Analogue

Withaferin A, a steroidal lactone with an epoxide functional group, is a major bioactive component of Withania somnifera. Its synthetic analogue, 3-azido-withaferin A, has been synthesized to explore structure-activity relationships and enhance its therapeutic potential.

CompoundCell LineCancer TypeIC50 (µM)Citation
Withaferin A MDA-MB-231Breast CancerNot specified[9]
MCF-7Breast CancerNot specified[9]
KLEEndometrial Cancer10[10]
UM-SCC-2Head and Neck Squamous Cell Carcinoma0.5[11]
MDA1986Head and Neck Squamous Cell Carcinoma0.8[11]
JMARHead and Neck Squamous Cell Carcinoma2.0[11]
JHU011Head and Neck Squamous Cell Carcinoma2.2[11]
3-azido-withaferin A Prostate Cancer CellsProstate CancerNot specified[10]
Cervical Cancer CellsCervical CancerNot specified[12]

Note: The 3-azido analogue of Withaferin A has exhibited a 35-fold increase in cytotoxicity compared to its parent molecule.[10]

Mechanisms of Action: Induction of Apoptosis

Both Triptolide and Withaferin A exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. They engage with key signaling pathways that regulate cell survival and death.

Triptolide-Induced Apoptotic Pathways

Triptolide is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14] It can trigger the activation of caspases, a family of proteases central to the execution of apoptosis.[13] Triptolide has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[13] Furthermore, it can activate the Fas death receptor pathway, leading to the activation of caspase-8.[13]

Triptolide_Apoptosis_Pathway Triptolide Triptolide Mitochondria Mitochondria Triptolide->Mitochondria Induces DeathReceptor Death Receptor (Fas) Triptolide->DeathReceptor Activates Bax Bax Triptolide->Bax Upregulates Bcl2 Bcl-2 Triptolide->Bcl2 Downregulates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Bax->Mitochondria Bcl2->Mitochondria | Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Triptolide-induced apoptosis signaling.
Withaferin A-Induced Apoptotic Pathways

Withaferin A also triggers apoptosis through the mitochondrial pathway.[12] It has been shown to induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c, a key event in the initiation of apoptosis.[12] This process is also associated with the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins.[15] Furthermore, Withaferin A can inhibit the STAT3 signaling pathway, which is often overactive in cancer cells and promotes their survival.[9]

WithaferinA_Apoptosis_Pathway WithaferinA Withaferin A ROS ROS Production WithaferinA->ROS Induces STAT3 STAT3 Pathway WithaferinA->STAT3 Inhibits Bax Bax WithaferinA->Bax Activates Mitochondria Mitochondria ROS->Mitochondria Damages CytochromeC Cytochrome c release Mitochondria->CytochromeC Releases Apoptosis Apoptosis STAT3->Apoptosis | Bax->Mitochondria CytochromeC->Apoptosis Initiates

Withaferin A-induced apoptosis signaling.

Experimental Protocols

The determination of cytotoxicity, specifically the IC50 values, is predominantly carried out using the MTT assay. This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability.

MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product, which is insoluble in aqueous solutions.[16][17] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (natural epoxy compounds and their synthetic analogues). A vehicle control (e.g., DMSO) is also included.[19]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.[6]

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[18]

  • Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[16]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[20]

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 AddCompound Add serial dilutions of test compounds Incubate1->AddCompound Incubate2 Incubate for 24-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate3->Solubilize MeasureAbsorbance Measure absorbance at 570 nm Solubilize->MeasureAbsorbance CalculateIC50 Calculate IC50 values MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

References

The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Sesquiterpenoids in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents has led researchers down many avenues, with natural products remaining a perennially fruitful source. Among these, sesquiterpenoids, a class of 15-carbon isoprenoids, have emerged as promising candidates, demonstrating potent cytotoxic and tumor-regressive activities. However, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of three well-studied sesquiterpenoids—Parthenolide (B1678480), Costunolide, and Alantolactone (B1664491)—across various cancer models. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of translating preclinical findings.

Quantitative Efficacy: A Side-by-Side Comparison

The initial assessment of a compound's anticancer potential typically begins with in vitro assays to determine its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric. The following tables summarize the reported IC50 values for Parthenolide, Costunolide, and Alantolactone in various cancer cell lines.

Table 1: In Vitro Efficacy (IC50) of Parthenolide in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Exposure Time (h)
Lung CarcinomaA5494.3[1]Not Specified
MedulloblastomaTE6716.5[1]Not Specified
Colon AdenocarcinomaHT-297.0[1]Not Specified
Cervical CancerSiHa8.42 ± 0.7624
Breast CancerMCF-79.54 ± 0.8224
Non-Small Cell Lung CancerGLC-826.07 ± 0.45Not Specified
Non-Small Cell Lung CancerA54915.38 ± 1.13Not Specified
Non-Small Cell Lung CancerH16509.88 ± 0.09Not Specified
Non-Small Cell Lung CancerH129912.37 ± 1.21Not Specified
Non-Small Cell Lung CancerPC-915.36 ± 4.35Not Specified
Colorectal CancerHCT-116 (p53+/+)17.6 ± 1.872
Colorectal CancerHCT-116 (p53-/-)41.6 ± 1.272
Gastric CancerSGC790117.48 ± 1.0748
Prostate CancerPC32.7 ± 1.172
Prostate CancerDU1454.7 ± 1.972
Table 2: In Vitro Efficacy (IC50) of Costunolide in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Exposure Time (h)
Triple-Negative Breast CancerMDA-MB-23139.6524[2]
Triple-Negative Breast CancerMDA-MB-46828.8924[2]
Breast CancerMCF-740[3]Not Specified
Breast CancerMDA-MB-23140[3]Not Specified
Breast CancerSK-BR-312.76Not Specified
Breast CancerT47D15.34Not Specified
Breast CancerMCF-730.16Not Specified
Breast CancerMDA-MB-23127.90Not Specified
Colon CancerHCT116Not SpecifiedNot Specified
Breast CancerMDA-MB-231-LucNot SpecifiedNot Specified
Table 3: In Vitro Efficacy (IC50) of Alantolactone in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Exposure Time (h)
Lung CancerNCI-H1299Not SpecifiedNot Specified
Lung CancerAnip973Not SpecifiedNot Specified
Lung CancerA549Not SpecifiedNot Specified
Lung CancerH209Not SpecifiedNot Specified

While in vitro data provides a valuable initial screening, the true test of a compound's therapeutic potential lies in its in vivo efficacy. Animal models, particularly xenograft models in mice, are crucial for evaluating a drug's ability to inhibit tumor growth in a complex biological system.

Table 4: In Vivo Efficacy of Sesquiterpenoids in Mouse Xenograft Models
SesquiterpenoidCancer TypeMouse ModelTreatment RegimenTumor Growth InhibitionReference
ParthenolideRenal Cell CarcinomaOUR-10 xenograftSubcutaneous injection or oral administrationSignificant tumor growth inhibition[4]
ParthenolideColorectal CancerHT-29 xenograftIntraperitoneal injectionSignificant inhibition of tumor growth[5]
Parthenolide Analog (DMAPT)Lung CancerA549 xenograftOral dosing54% suppression of subcutaneous xenograft growth[6]
Parthenolide Analog (DMAPT)Bladder CancerUMUC-3 xenograftOral dosing63% suppression of subcutaneous xenograft growth[6]
CostunolideBreast CancerMDA-MB-231 xenograftIntraperitoneal injectionDiminished xenograft tumor growth[7]
CostunolideOsteosarcomaNot SpecifiedNot SpecifiedInhibits osteosarcoma growth and metastasis[8]
AlantolactoneBreast CancerMDA-MB-231 xenograft15 or 30 mg/kg intraperitoneally for 20 daysInhibition of xenograft growth[9]
AlantolactoneMelanomaA375 xenograftDrug administrated by alantolactone and BRAFi + MEKi single or combined for 12 daysCooperating therapeutic effects with BRAFi + MEKi[10]
IsoalantolactoneGallbladder CancerNOZ xenograftNot SpecifiedInhibits xenograft tumour growth[11]

Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which sesquiterpenoids exert their anticancer effects is paramount for rational drug design and patient stratification. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these compounds and a generalized experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Lines mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay western_blot Western Blot Analysis cell_culture->western_blot xenograft Xenograft Mouse Model cell_culture->xenograft Transition treatment Sesquiterpenoid Treatment xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement histology Histological Analysis tumor_measurement->histology

Figure 1: Generalized experimental workflow for evaluating sesquiterpenoid efficacy.
Parthenolide: Targeting the NF-κB Pathway

Parthenolide is a well-characterized inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.

parthenolide_nfkb_pathway Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Promotes Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 2: Parthenolide's inhibition of the NF-κB signaling pathway.
Costunolide: A Dual Inhibitor of STAT3 and Inducer of Apoptosis

Costunolide has been shown to exert its anticancer effects through multiple mechanisms, including the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the induction of apoptosis.

costunolide_stat3_apoptosis Costunolide Costunolide STAT3 STAT3 Costunolide->STAT3 Inhibits Activation Bax Bax Costunolide->Bax Upregulates Bcl2 Bcl-2 Costunolide->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Costunolide's dual action on STAT3 inhibition and apoptosis induction.
Alantolactone: Harnessing Reactive Oxygen Species (ROS) for Cancer Cell Death

Alantolactone's anticancer activity is often attributed to its ability to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

alantolactone_ros_pathway Alantolactone Alantolactone ROS Reactive Oxygen Species (ROS) Alantolactone->ROS Induces Generation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria AKT AKT Pathway ROS->AKT Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis AKT->Apoptosis Inhibits

Figure 4: Alantolactone-induced apoptosis via ROS generation.

Experimental Protocols: A Guide to Reproducibility

To facilitate the replication and extension of the findings presented, this section outlines the detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the sesquiterpenoid (e.g., Parthenolide, Costunolide, Alantolactone) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the sesquiterpenoid at the desired concentrations for the indicated times.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected in the flank with a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in PBS or Matrigel).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Mice are randomized into control and treatment groups. The sesquiterpenoid is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

Conclusion: Bridging the Gap Between Bench and Bedside

The sesquiterpenoids Parthenolide, Costunolide, and Alantolactone demonstrate significant anticancer potential, with robust preclinical data supporting their efficacy both in vitro and in vivo. While in vitro studies provide valuable insights into their cytotoxic effects and molecular mechanisms, in vivo models are indispensable for evaluating their therapeutic efficacy in a more physiologically relevant context. The data and protocols presented in this guide highlight the importance of a multi-faceted approach to preclinical drug evaluation. A thorough understanding of a compound's activity in both cellular and animal models, coupled with a clear elucidation of its mechanism of action, is critical for successfully translating promising natural products into effective cancer therapies. Future research should continue to explore the therapeutic potential of these and other sesquiterpenoids, with a focus on optimizing their delivery, bioavailability, and efficacy in clinically relevant cancer models.

References

Confirming the Absolute Stereochemistry of 1,2-Epoxy-10(14)-furanogermacren-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute stereochemistry of natural products is a critical step in drug discovery and development, impacting biological activity and patentability. This guide provides a comparative overview of the primary analytical techniques used to confirm the absolute stereochemistry of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpene lactone of interest. While specific experimental data for this compound is not publicly available, this guide leverages data from closely related furanogermacrenes and other sesquiterpenoids to illustrate the application and data output of each method.

Introduction to Stereochemical Analysis

This compound possesses multiple stereocenters, making the determination of its three-dimensional structure a complex challenge. The principal methods for assigning absolute configuration are chiroptical spectroscopy (Vibrational Circular Dichroism and Electronic Circular Dichroism), X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy, including derivatization techniques such as the Mosher's ester analysis.

Comparative Analysis of Key Techniques

The selection of an appropriate method for stereochemical determination depends on factors such as sample availability, crystallinity, and the presence of suitable functional groups. The following table summarizes the key characteristics of each technique.

TechniqueSample RequirementPrincipleAdvantagesLimitations
Vibrational Circular Dichroism (VCD) ~1-5 mg, in solutionDifferential absorption of left and right circularly polarized infrared light by a chiral molecule.Applicable to a wide range of molecules in solution, provides rich structural information.Requires specialized instrumentation; interpretation relies on comparison with quantum chemical calculations.
Electronic Circular Dichroism (ECD) <1 mg, in solutionDifferential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.High sensitivity, requires small sample amounts.Limited to molecules with a chromophore; interpretation can be complex and requires computational support.
Single-Crystal X-ray Crystallography High-quality single crystalDiffraction of X-rays by the electron cloud of a crystalline molecule.Provides the unambiguous, absolute three-dimensional structure.Growth of suitable crystals can be a significant bottleneck.
NMR (Mosher's Ester Analysis) ~1-5 mg, requires a free hydroxyl groupDerivatization of a chiral secondary alcohol with a chiral reagent (MTPA) to form diastereomers with distinct NMR signals.Does not require specialized equipment beyond a standard NMR spectrometer.Requires a derivatizable functional group; can be labor-intensive.
NMR (Nuclear Overhauser Effect - NOESY) ~1-5 mg, in solutionMeasures through-space correlations between protons that are close in proximity.Provides information on relative stereochemistry and conformation in solution.Does not directly determine absolute configuration; interpretation can be complex for flexible molecules.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD measures the difference in the absorption of left and right circularly polarized infrared light as a function of frequency. The resulting spectrum is highly sensitive to the absolute configuration of a molecule. The experimental spectrum is then compared to a theoretically calculated spectrum for a known stereoisomer.

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.01-0.05 M.

  • Data Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the target molecule using molecular mechanics (e.g., MMFF).

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and VCD intensities for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Data Analysis: Compare the experimental VCD spectrum with the calculated spectra for the possible enantiomers. A good match in the sign and relative intensity of the major bands allows for the assignment of the absolute configuration.

dot

VCD_Workflow cluster_Experimental Experimental cluster_Computational Computational cluster_Analysis Analysis Sample Purified Compound Solution Dissolve in CDCl3 Sample->Solution VCD_Measurement VCD Spectrometer Solution->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Comparison Compare Spectra Exp_Spectrum->Comparison Conf_Search Conformational Search DFT_Opt DFT Optimization Conf_Search->DFT_Opt VCD_Calc VCD Calculation DFT_Opt->VCD_Calc Boltzmann_Avg Boltzmann Averaging VCD_Calc->Boltzmann_Avg Calc_Spectrum Calculated VCD Spectrum Boltzmann_Avg->Calc_Spectrum Calc_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for determining absolute configuration using VCD.

Mosher's Ester Analysis

Principle: This method involves the derivatization of a chiral alcohol with the enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct ¹H NMR chemical shifts for protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.

Experimental Protocol:

  • Esterification:

    • Divide the sample of the alcohol (containing a secondary hydroxyl group) into two portions.

    • React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine-d₅).

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Interpretation:

    • Assign the proton signals in the NMR spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereogenic center.

    • According to the established model, for a given configuration, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration.

dot

Moshers_Method cluster_Derivatization Derivatization cluster_NMR NMR Analysis cluster_Interpretation Data Interpretation Chiral_Alcohol Chiral Alcohol (e.g., Furanogermacrenol) R_MTPA (R)-MTPA-Cl Chiral_Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Chiral_Alcohol->S_MTPA R_Ester (S)-Ester Diastereomer R_MTPA->R_Ester S_Ester (R)-Ester Diastereomer S_MTPA->S_Ester NMR_R ¹H NMR of (S)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (R)-Ester S_Ester->NMR_S Calc_Delta Calculate Δδ = δS - δR NMR_R->Calc_Delta NMR_S->Calc_Delta Model Apply Mosher's Model Calc_Delta->Model Assignment Assign Absolute Configuration Model->Assignment

Caption: Logical flow of Mosher's ester analysis.

Conclusion

The determination of the absolute stereochemistry of complex natural products like this compound requires a careful selection of analytical techniques. While X-ray crystallography provides a definitive answer, its requirement for high-quality crystals can be a major hurdle. Chiroptical methods, particularly VCD, in conjunction with computational chemistry, offer a powerful alternative for determining the absolute configuration of molecules in solution. NMR-based methods, such as Mosher's analysis, provide a valuable tool when applicable functional groups are present. For a comprehensive and unambiguous assignment, the use of at least two independent methods is highly recommended. This guide provides the foundational knowledge for researchers to select and apply the most suitable techniques for their stereochemical challenges.

Cross-Reactivity Profile of 1,2-Epoxy-10(14)-furanogermacren-6-one: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data regarding the cross-reactivity of 1,2-Epoxy-10(14)-furanogermacren-6-one with cellular targets. Despite extensive searches for target profiling, binding partner identification, and off-target effect studies, no specific experimental data on the broader selectivity of this compound could be retrieved.

Currently, the available information is largely limited to its identification in various plant species and its availability as a research chemical from commercial suppliers. While the broader class of furan-containing natural products has been studied for various biological activities, these findings are not specific to this compound and do not provide the detailed molecular interaction data required for a cross-reactivity analysis.

Due to this absence of quantitative data comparing the interaction of this compound with a panel of cellular targets, it is not possible to construct a comparison guide, data tables, or detailed experimental protocols as requested.

Further research, including systematic screening against diverse panels of receptors, enzymes, and ion channels, is necessary to elucidate the selectivity and potential off-target effects of this compound. Such studies would be crucial for understanding its pharmacological profile and potential therapeutic applications.

For researchers, scientists, and drug development professionals interested in the biological activities of this compound, the current state of knowledge necessitates primary research to establish its molecular mechanism of action and cross-reactivity profile. Without such foundational studies, any discussion of its interaction with cellular targets remains speculative.

A Comparative Analysis of Synthetic Versus Naturally Sourced 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,2-Epoxy-10(14)-furanogermacren-6-one obtained from natural sources versus chemical synthesis. While direct comparative studies are not extensively available in current literature, this document compiles known data for the natural compound and presents a plausible synthetic pathway to offer a comprehensive analysis for research and development purposes.

Introduction

This compound is a sesquiterpenoid belonging to the furanogermacrane class of natural products. First isolated from the resinous exudate of Commiphora holtziana Engl., this compound is of interest for its potential biological activities, characteristic of many furanosesquiterpenes.[1] As with many natural products, the availability of this compound for extensive research can be enhanced through chemical synthesis. This guide explores the key differences and similarities between the naturally sourced and synthetically produced versions of this molecule.

Physicochemical and Spectroscopic Data

The structural elucidation of naturally sourced this compound has been accomplished using various spectroscopic techniques. A synthetic version is expected to have identical physicochemical and spectroscopic data, provided it is of high purity and the correct stereoisomer.

PropertyNaturally SourcedSynthetically Produced (Expected)
Molecular Formula C₁₅H₁₈O₃C₁₅H₁₈O₃
Molecular Weight 246.3 g/mol 246.3 g/mol
CAS Number 383368-24-9383368-24-9
Appearance OilOil or solid (depending on purity)
Purity Variable, dependent on extraction/purificationTypically high (e.g., ≥98% by HPLC)[2][3]
¹H NMR (CDCl₃) Data available from isolation studies[1]Should be identical to the natural product
¹³C NMR (CDCl₃) Data available from isolation studies[1]Should be identical to the natural product
Mass Spectrometry Data available from isolation studies[1]Should be identical to the natural product
Infrared Spectroscopy Data available from isolation studiesShould be identical to the natural product

Sourcing and Production

Natural Sourcing: Extraction and Isolation

The primary natural source of this compound is the resin of Commiphora holtziana. The isolation process typically involves solvent extraction of the resin followed by chromatographic separation techniques to yield the pure compound.

Experimental Protocol: Isolation from Commiphora holtziana

  • Extraction: The gum resin of Commiphora holtziana is extracted with a suitable solvent, such as hexane (B92381) or dichloromethane.

  • Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution: A gradient elution system, for example, a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity, is used to separate the different components of the extract.

  • Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and combined. Further purification, if necessary, can be achieved by recrystallization or additional chromatographic steps to yield pure this compound.

G resin Commiphora holtziana Resin extraction Solvent Extraction (e.g., Hexane) resin->extraction crude Crude Extract extraction->crude column Silica Gel Column Chromatography crude->column fractions Fraction Collection column->fractions tlc TLC Analysis fractions->tlc pure Pure Compound tlc->pure Combine & Purify

Caption: Workflow for the extraction and isolation of the natural product.

Synthetic Production: A Plausible Approach

A total synthesis for this compound has not been explicitly reported. However, based on the synthesis of related epoxygermacranolides, a plausible synthetic route can be proposed.[4][5] Such a synthesis would likely involve the construction of the germacrane (B1241064) skeleton followed by stereoselective epoxidation and functional group manipulations.

Hypothetical Experimental Protocol: Synthesis

  • Germacrane Skeleton Formation: A suitable precursor, potentially derived from commercially available starting materials, would be used to construct the 10-membered germacrane ring system. This could involve ring-closing metathesis or other macrocyclization strategies.

  • Introduction of Functionality: The furanone moiety and other functional groups would be introduced through a series of chemical transformations.

  • Stereoselective Epoxidation: The 1,2-double bond would be epoxidized using a stereoselective epoxidation agent, such as m-chloroperoxybenzoic acid (mCPBA) or a Sharpless epoxidation, to achieve the desired stereochemistry.

  • Purification: The final synthetic product would be purified using chromatographic techniques, such as flash chromatography or preparative HPLC, to achieve high purity.

G start Precursor macro Macrocyclization start->macro germacrane Germacrane Skeleton macro->germacrane func Functionalization germacrane->func furanogermacrene Furanogermacrene func->furanogermacrene epox Stereoselective Epoxidation furanogermacrene->epox final Final Product epox->final

Caption: A plausible synthetic workflow for the target molecule.

Comparative Performance and Considerations

FeatureNaturally SourcedSynthetic
Purity and Impurities Purity can be high but may contain closely related natural products as impurities.[][7] The impurity profile can vary depending on the plant source and extraction method.High purity (≥98%) is often achievable.[2][3] Impurities are typically reagents, byproducts, or stereoisomers from the synthesis.[8][9]
Stereochemistry A single, naturally occurring stereoisomer is typically isolated.The synthesis must be carefully designed to be stereoselective to produce the correct enantiomer. May produce a mixture of stereoisomers.
Scalability Limited by the availability of the plant source and the efficiency of the extraction process.Potentially more scalable, offering a continuous and reliable supply for large-scale research and development.
Cost Can be variable and dependent on the cost of raw plant material and the complexity of the isolation.The initial development of a synthetic route can be expensive, but the cost per gram may decrease with scale.
Biological Activity The biological activity of furanogermacrenes from Commiphora species has been reported, including cytotoxic and antiviral activities.[10][11]Expected to have identical biological activity to the natural product if it is the same stereoisomer and of high purity.

Conclusion

Both naturally sourced and synthetically produced this compound offer viable options for research and drug development. The natural product provides the advantage of being the biologically relevant stereoisomer, while a synthetic route offers the potential for a more scalable and consistent supply. The choice between the two will depend on the specific application, required purity, and scale of the research. For initial biological screening, the natural product may be suitable. For larger-scale studies and development, a robust synthetic route would be highly desirable. Further research is needed to develop a total synthesis of this compound and to perform direct comparative studies of its biological activity against the naturally isolated counterpart.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Furanogermacrenes and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of furanogermacrenes, a significant class of sesquiterpenoids, has garnered considerable interest due to their diverse biological activities, including potential anticancer and insecticidal properties. Quantitative Structure-Activity Relationship (QSAR) modeling provides a valuable computational approach to understanding how the chemical structure of these compounds influences their biological effects, thereby guiding the design of more potent and selective derivatives.

While specific QSAR studies on furanogermacrenes are limited in publicly available literature, this guide presents a comparative analysis based on QSAR studies of structurally related sesquiterpene lactones and germacrane (B1241064) derivatives. This information, combined with detailed experimental protocols and workflow visualizations, offers a comprehensive resource for researchers in natural product chemistry and drug discovery.

Quantitative Data on Structure-Activity Relationships

The following tables summarize quantitative data from QSAR studies on sesquiterpenoids with cytotoxic and insecticidal activities. These studies highlight the key molecular descriptors that correlate with biological efficacy.

Table 1: QSAR Data for Cytotoxic Activity of Sesquiterpene Lactones

Compound ClassSkeletonKey Molecular Descriptors Influencing ActivityBiological Endpoint (e.g., IC50)Reference Cell Line(s)Key Findings & Correlations
Sesquiterpene LactonesGermacranolide, Guaianolide, Pseudoguaianolide, ElemanolidePresence of α-methylene-γ-lactone, Lipophilicity (logP), Number of double bonds, Presence of hydroxyl and angeloyloxy groupsInhibition of cancer cell proliferation (IC50)Human nasopharynx carcinoma (KB), Human chronic myeloid leukemia (KBM-5), Human breast cancer (MCF-7)The α-methylene-γ-lactone moiety is crucial for activity.[1][2] Increased lipophilicity often enhances cytotoxicity by improving cell membrane permeability.[3][4] A higher number of double bonds can increase cytotoxic effects.[5] Specific substitutions, like an angeloyloxy group at C-8, are important for cytotoxicity.[1]
Helenanolide-type Sesquiterpene LactonesHelenanolideIndicator variables for α,β-unsaturated carbonyl structures (cyclopentenone and α-methylene-γ-lactone)Cytotoxicity (IC50)Mouse tumor cell line, Human cervix carcinoma (KB)The presence of both a cyclopentenone ring and an α-methylene-γ-lactone structure strongly correlates with higher cytotoxicity.[6]
Diterpenoids (for comparison)TanshinonesEnergy of the Lowest Unoccupied Molecular Orbital (E-LUMO), Dipole moment, Hydration energyCytotoxicity (IC50)Murine leukemia (P-388)Lower E-LUMO values and specific ranges of dipole moment and hydration energy are correlated with increased cytotoxic activity.[7]

Table 2: Structure-Activity Relationship Data for Insecticidal Activity of Germacrone Derivatives

Compound ClassSkeletonStructural ModificationsBiological EndpointTarget Insect(s)Key Findings & Correlations
GermacranesGermacroneEpoxidation, Acetylation, Cyclization to EudesmanesAcaricidal and Antifeedant ActivityTick (Hyalomma lusitanicum), Aphid (Rhopalosiphum padi)Epoxidation at the 7,11-double bond and subsequent cyclization to an epoxyeudesmanone significantly increased acaricidal activity compared to the parent germacrone.[8][9] Certain derivatives showed a thousand-fold increase in antifeedant activity against aphids.[8][9]
Monoterpenoids (for comparison)Aromatic and othersMulliken populations, E-State descriptors, GETAWAY descriptorsToxicity (LD50)Housefly (Musca domestica)For aromatic monoterpenoids, a linear relationship exists between housefly toxicity and Mulliken populations.[10][11] For a broader range of monoterpenoids, a combination of E-State and GETAWAY descriptors correlates with toxicity.[10][11]

Experimental Protocols

Detailed and standardized methodologies are critical for generating reliable data for QSAR modeling. Below are protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]

1. Materials:

  • MTT solution (5 mg/mL in sterile PBS)
  • Cell culture medium (appropriate for the cell line)
  • Test compounds (furanogermacrenes or derivatives) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microplates
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a blank control (medium only).
  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]
  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][14]
  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[14]
  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.[16] A reference wavelength of around 630 nm can be used to reduce background noise.[14]
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Protocol 2: General Protocol for Insecticidal Activity Assay (Contact Toxicity)

This protocol outlines a common method for assessing the contact toxicity of natural products against various insect pests.[17][18]

1. Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone)
  • Micropipette or micro-applicator
  • Petri dishes or vials
  • Target insects (e.g., larvae of Mythimna separata or adults of Tribolium castaneum)
  • Control solution (solvent only)
  • Observation chambers with appropriate food and environmental conditions (temperature, humidity, photoperiod).[19]

2. Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compounds in the chosen solvent.
  • Topical Application: Anesthetize the insects (e.g., with CO₂ or by chilling) if necessary. Using a micropipette or a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to a specific part of the insect's body, typically the dorsal thorax.[17]
  • Control Group: Treat a control group of insects with the solvent only to account for any mortality caused by the solvent or handling.
  • Observation: Place the treated insects in the observation chambers. Provide them with a suitable food source.
  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.[19] Mortality is often assessed by gently prodding the insects with a fine brush; insects that do not move are considered dead.
  • Data Analysis: Correct the mortality data for any deaths in the control group using Abbott's formula. Calculate the lethal dose 50 (LD50) or lethal concentration 50 (LC50) values using probit analysis.[20]

Visualizing the QSAR Workflow

The following diagram illustrates the typical workflow of a quantitative structure-activity relationship study, from the initial data collection to the final model validation and application.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development & Validation cluster_2 Application Data_Collection 1. Data Collection (Chemical Structures & Biological Activity) Structure_Optimization 2. Structure Optimization (3D Conformation) Data_Collection->Structure_Optimization Descriptor_Calculation 3. Descriptor Calculation (Physicochemical, Topological, etc.) Structure_Optimization->Descriptor_Calculation Data_Splitting 4. Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Building 5. Model Building (e.g., MLR, PLS, ANN) [Training Set] Data_Splitting->Model_Building Internal_Validation 6. Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation 7. External Validation [Test Set] Internal_Validation->External_Validation Interpretation 8. Model Interpretation (Identify Key Features) External_Validation->Interpretation Prediction 9. Activity Prediction (New/Virtual Compounds) Interpretation->Prediction Lead_Optimization 10. Lead Optimization & Design Prediction->Lead_Optimization

A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

References

Safety Operating Guide

Proper Disposal Procedures for 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) for 1,2-Epoxy-10(14)-furanogermacren-6-one were not found in the available search results. The following disposal procedures are based on general best practices for handling chemical waste, particularly epoxy compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to comply with all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with epoxy compounds. Many epoxy resins are classified as skin irritants and sensitizers, and may cause allergic skin reactions.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be handled systematically to ensure safety and regulatory compliance.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department. Mixing incompatible chemicals can lead to dangerous reactions.

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. Keep the original container if possible.[3]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and any known hazards.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated location, away from heat and sources of ignition.

    • Ensure secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]

    • Provide them with accurate information about the waste, including its name, quantity, and any available safety information.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general hazard characteristics often associated with chemical waste, based on regulatory classifications.

Hazard CharacteristicDescriptionGeneral Disposal Considerations
Ignitability Wastes that can create fires under certain conditions, spontaneously combust, or have a flash point less than 60 °C (140 °F).Store away from heat, sparks, and open flames.[3]
Corrosivity Wastes that are acidic or basic and can corrode metal containers.Store in appropriate, corrosion-resistant containers.
Reactivity Wastes that are unstable under normal conditions. They can create explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.Handle with extreme care and do not mix with other chemicals.
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Prevent all routes of exposure through proper PPE and handling procedures.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Containment cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Ventilated Area (Fume Hood) ppe->hood waste_id Identify as Hazardous Waste hood->waste_id container Use Designated, Labeled, Leak-Proof Container waste_id->container no_mix Do Not Mix with Other Waste container->no_mix storage Store in Designated Satellite Accumulation Area no_mix->storage ehs Contact EHS for Pickup and Disposal storage->ehs end End: Proper Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 1,2-Epoxy-10(14)-furanogermacren-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 1,2-Epoxy-10(14)-furanogermacren-6-one. The following procedures are designed to minimize risk and ensure safe operational conduct.

1. Hazard Assessment

2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE, based on recommendations for handling similar sesquiterpene lactones.[1]

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles. Work in a certified chemical fume hood is the primary engineering control.[1]

3. Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be clearly labeled with the compound name and appropriate hazard warnings.

3.2. Preparation and Handling

  • All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • If creating solutions, add the solvent to the solid slowly to avoid splashing.

4. Spill and Emergency Procedures

SituationProcedure
Small Spills (Solid) Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

5. Disposal Plan

All waste materials, including contaminated PPE, weighing boats, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

6. Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Handling Required risk_assessment Conduct Risk Assessment (Review Hazards) start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe_selection fume_hood Prepare Certified Chemical Fume Hood ppe_selection->fume_hood don_ppe Don PPE Correctly fume_hood->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound decontamination Decontaminate Work Area and Equipment handle_compound->decontamination spill Spill Occurs handle_compound->spill doff_ppe Doff PPE Correctly decontamination->doff_ppe waste_disposal Dispose of Waste (Hazardous Waste Stream) doff_ppe->waste_disposal end End: Procedure Complete waste_disposal->end spill_procedure Follow Spill Procedure spill->spill_procedure spill_procedure->decontamination

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.